2,3,6-Trimethyloctane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
62016-33-5 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC名 |
2,3,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |
InChIキー |
MNFBUNLEXRMWOY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC(C)C(C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,3,6-Trimethyloctane
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the logical relationships of its properties.
Core Chemical Properties
This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2] As a saturated hydrocarbon, it is a non-polar compound, a characteristic that dictates its solubility and chromatographic behavior. It is a colorless liquid under standard conditions.
Data Presentation: Key Chemical and Physical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[1], ECHEMI[2] |
| Molecular Weight | 156.31 g/mol | PubChem[1], ECHEMI[2] |
| CAS Number | 62016-33-5 | PubChem[1], ECHEMI[2] |
| Boiling Point | Approximately 180 °C | ECHEMI[2], ChemSrc[3] |
| Density | Approximately 0.739 - 0.7473 g/cm³ | ChemSrc[3], ECHEMI[2] |
| Melting Point | -57.06 °C (estimate) | ECHEMI[2] |
| Flash Point | 56.8 °C | ChemSrc[3] |
| Refractive Index | Approximately 1.414 - 1.4191 | ChemSrc[3], ECHEMI[2] |
| LogP (Octanol-Water Partition Coefficient) | 4.10480 - 5.3 | ChemSrc[3], ECHEMI[2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on established methods for the analysis of liquid hydrocarbons.
Determination of Boiling Point by Simple Distillation
This method is suitable for determining the boiling point of a pure liquid sample like this compound.[4][5]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or sand bath[6]
-
Boiling chips
Procedure:
-
Place a known volume (e.g., 25 mL) of this compound and a few boiling chips into the distillation flask.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[6]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Determination of Density using a Pycnometer
A pycnometer provides a precise method for determining the density of a liquid by measuring a known volume of it.[7][8]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
-
Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.
-
Record the mass of the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.
-
Dry the exterior and record the mass of the pycnometer filled with this compound (m₃).
-
Calculate the density of this compound at the given temperature using the known density of water at that temperature.
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas chromatography is a powerful technique for assessing the purity of this compound and for separating it from other isomers.[9][10][11] Non-polar stationary phases are typically used for the separation of alkanes, where elution is primarily based on boiling points.[9]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Non-polar capillary column (e.g., DB-5 or similar)[9]
Procedure:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane).
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The components of the sample will separate based on their boiling points and interactions with the stationary phase.
-
The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used to determine its purity.
Mandatory Visualization
The following diagrams illustrate the logical relationships between the physical state of this compound and its key properties, as well as a typical experimental workflow for its characterization.
Caption: Logical flow of this compound's properties.
Caption: Workflow for characterizing this compound.
References
- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:62016-33-5 | Chemsrc [chemsrc.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ised-isde.canada.ca [ised-isde.canada.ca]
- 8. pm.szczecin.pl [pm.szczecin.pl]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Characteristics of 2,3,6-Trimethyloctane
This technical guide provides a comprehensive overview of the core physical characteristics of 2,3,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical properties and outlines standardized experimental methodologies for their determination.
Core Physical Properties
This compound is a branched alkane with the chemical formula C11H24.[1][2] As a member of the hydrocarbon family, its physical characteristics are of interest in various chemical and industrial applications.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for clear comparison.
| Property | Value | Source |
| Molecular Formula | C11H24 | [1][2] |
| Molecular Weight | 156.31 g/mol | [1][2] |
| Density | 0.739 - 0.7473 g/cm³ | [2] |
| Boiling Point | 180 - 180.3 °C at 760 mmHg | [2] |
| Melting Point | -57.06 °C (estimate) | [2] |
| Flash Point | 56.8 °C | |
| Refractive Index | 1.414 - 1.4191 | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.10480 |
Experimental Protocols
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] For a compound like this compound, a common and effective method is simple distillation.[5][6]
-
Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound (at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[5]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[3] The atmospheric pressure should also be recorded.
-
3.2. Determination of Density
The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.[7]
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the this compound by its volume.
-
3.3. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property that can be measured using a refractometer, such as an Abbe refractometer.[8]
-
Apparatus: Abbe refractometer, light source, and a sample of this compound.
-
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.[8]
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[9]
-
The refractive index is read from the scale. The temperature at which the measurement is taken must be recorded as the refractive index is temperature-dependent.[9]
-
Logical Relationships and Workflows
As a simple alkane, this compound is not involved in complex biological signaling pathways. The most relevant diagrams for this compound relate to experimental workflows.
Caption: Workflow for the determination of boiling point using simple distillation.
References
- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vernier.com [vernier.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. youtube.com [youtube.com]
A Comprehensive Technical Profile of 2,3,6-Trimethyloctane
CAS Number: 62016-33-5
Abstract
Introduction
2,3,6-Trimethyloctane is a saturated hydrocarbon belonging to the alkane family. As a branched-chain alkane, its physical and chemical properties are influenced by its specific isomeric structure. Understanding these properties is fundamental for its potential application in various scientific and industrial fields, including its use as a solvent, in fuel formulations, or as a reference standard in analytical chemistry. This document aims to provide a comprehensive summary of the currently available technical data for this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. This data is compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 62016-33-5 | [1][2][3][5] |
| Boiling Point | 180 °C | [4][5] |
| Melting Point | -57.06 °C (estimate) | [4][5] |
| Density | 0.7473 g/cm³ | [4][5] |
| Refractive Index | 1.4191 | [4][5] |
| Flash Point | 56.8 °C | [5] |
| Vapor Pressure | 1.22 mmHg at 25 °C | [5] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 5.3 | [1][4] |
| Exact Mass | 156.187800766 Da | [1][4] |
| Monoisotopic Mass | 156.187800766 Da | [1][4] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 11 | [4] |
| Complexity | 84 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Covalently-Bonded Unit Count | 1 | [4] |
Spectroscopic Information
Detailed experimental spectra for this compound are not widely published. However, the National Institute of Standards and Technology (NIST) has noted the availability of mass spectrometry data.
-
Mass Spectrum (Electron Ionization): Data is available through the NIST Chemistry WebBook.[2][3] Researchers are advised to consult this resource for detailed fragmentation patterns.
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis of Branched-Chain Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the synthesis of branched-chain alkanes, critical components in various fields, including fuel science, materials chemistry, and drug development. The intricate branching patterns in alkanes significantly influence their physical and chemical properties, making their controlled synthesis a key area of research. This document details several pivotal synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and practical application.
Nucleophilic Substitution and Coupling Reactions
Carbon-carbon bond formation through nucleophilic substitution and coupling reactions represents a cornerstone of organic synthesis, providing versatile pathways to construct complex branched alkane skeletons.
Grignard Reagent-Based Syntheses
Grignard reagents (R-MgX) are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Two primary strategies involving Grignard reagents are utilized for the synthesis of branched alkanes.
Method 1: Cobalt-Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides
This method facilitates the direct formation of a C(sp³)–C(sp³) bond through the transition metal-catalyzed coupling of a Grignard reagent with an alkyl halide. Cobalt catalysts have proven particularly effective for creating sterically hindered alkanes, including those with quaternary carbon centers.[1][2]
Experimental Protocol: Synthesis of 2,2-Dimethyldecane [1]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to the flask. Prepare a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction. Once initiated, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cross-Coupling Reaction: In a separate flask, dissolve 1-bromooctane (B94149) (1.0 eq) and CoCl₂ (0.05 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool this solution to 0 °C.
-
Reaction Execution: Slowly add the prepared tert-butylmagnesium chloride solution to the cooled solution of 1-bromooctane and CoCl₂.
-
Work-up and Purification: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with pentane (B18724). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and distill the pentane to yield the pure 2,2-dimethyldecane. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes).
Method 2: Formation of a Tertiary Alcohol Followed by Reduction
This two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently reduced to the corresponding branched alkane.[1] This method offers significant flexibility in molecular design by varying the Grignard reagent and ketone starting materials.[3]
Experimental Protocol: Synthesis of 3-Ethyl-3-methylheptane
Step A: Synthesis of 3-methylheptan-3-ol
-
Grignard Reagent Preparation: Prepare ethylmagnesium bromide from bromoethane (B45996) and magnesium turnings in anhydrous diethyl ether as described in the previous protocol.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by distillation.
Step B: Reduction of the Tertiary Alcohol (via Wolff-Kishner Reduction of the precursor ketone)
A direct, high-yield reduction of a tertiary alcohol to an alkane can be challenging. A more common and efficient approach is the reduction of the precursor ketone. The Wolff-Kishner reduction is a classic method for this transformation.[4][5]
Experimental Protocol: Wolff-Kishner Reduction of 2-Pentanone to Pentane (Illustrative) [6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the ketone (e.g., 2-pentanone, 1.0 eq), hydrazine (B178648) hydrate (B1144303) (85%, 2.0 eq), and diethylene glycol.
-
Base Addition: Add potassium hydroxide (B78521) pellets (3.0 eq) to the mixture.
-
Reaction and Distillation: Heat the mixture to reflux. After the initial reaction, arrange the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.
-
Reflux: Reflux the mixture at this temperature for an additional 3-6 hours.
-
Work-up and Purification: Cool the reaction mixture, add water, and extract the product with pentane. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Distill the pentane to yield the pure alkane.
Quantitative Data for Grignard-Based Syntheses
| Method | Reactants | Product | Catalyst/Reagent | Yield (%) | Reference |
| Cobalt-Catalyzed Cross-Coupling | tert-Butylmagnesium chloride + 1-Bromooctane | 2,2-Dimethyldecane | CoCl₂ | 70-85 | [2][7][8] |
| Tertiary Alcohol Formation | Ethylmagnesium bromide + 2-Pentanone | 3-Methylheptan-3-ol | - | 80-90 | [9][10] |
| Wolff-Kishner Reduction | 2-Pentanone | Pentane | Hydrazine hydrate, KOH | >90 | [11] |
Signaling Pathway for Cobalt-Catalyzed Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Wolff-Kishner Reduction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 7. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]
- 8. Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. datapdf.com [datapdf.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,3,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical considerations for 2,3,6-trimethyloctane. The information is intended to support research and development activities where this branched-chain alkane is of interest.
Molecular Identity and Physicochemical Properties
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at positions 2, 3, and 6. The presence of these methyl groups results in two stereocenters at the C3 and C6 positions.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | This compound | [1] |
| CAS Number | 62016-33-5 | [1][2][3] |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| SMILES | CCC(C)CCC(C)C(C)C | [1] |
| InChI | InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 | [1] |
| Physical Properties | ||
| Molecular Weight | 156.31 g/mol | [1][2] |
| Exact Mass | 156.187800766 g/mol | [1][2] |
| Boiling Point | 180 °C | [2] |
| Melting Point | -57.06 °C (estimate) | [2] |
| Density | 0.7473 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4191 | [2] |
| Computed Properties | ||
| XLogP3 | 5.3 | [1][2] |
| Rotatable Bond Count | 5 | [2] |
| Complexity | 84 | [2] |
| Covalently-Bonded Unit Count | 1 | [1][2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the connectivity of the carbon backbone and the placement of the methyl substituents.
Caption: 2D structure of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.
Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data for this compound is available.[1] The mass spectrum is characterized by the following major fragment ions:
-
m/z Top Peak: 57
-
m/z 2nd Highest Peak: 71
-
m/z 3rd Highest Peak: 43
These fragments are typical for branched alkanes, resulting from characteristic cleavage patterns of the carbon chain.
NMR and IR Spectroscopy: While detailed experimental protocols for acquiring NMR and IR spectra were not found in the search results, public databases indicate the availability of ¹³C NMR and vapor phase IR spectra for this compound.[1] These techniques would provide critical information on the carbon framework and functional groups (or lack thereof), respectively.
Experimental Protocols
A specific, validated synthesis protocol for this compound was not identified in the provided search results. However, a general workflow for the analysis and characterization of such a volatile compound using standard analytical techniques is outlined below.
Protocol: Characterization of a this compound Sample by GC-MS
Objective: To confirm the identity and assess the purity of a sample purported to be this compound.
Materials:
-
Sample of this compound
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
Volumetric flasks and micropipettes
-
GC-MS system equipped with a suitable capillary column (e.g., non-polar DB-5ms or similar)
-
Helium carrier gas (high purity)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the chosen solvent. A typical concentration is ~100 µg/mL, but this may require optimization based on instrument sensitivity.
-
Create a solvent blank for a baseline run.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a split injection mode to avoid column overloading.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 200 °C).
-
Column: A non-polar column is appropriate for separating hydrocarbons based on boiling point.[4][5]
-
Mass Spectrometer: Set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200). Use electron ionization (EI) at 70 eV.
-
-
Data Acquisition:
-
Inject the solvent blank first to identify any system contaminants.
-
Inject the prepared sample solution. The time it takes for the compound to travel through the column to the detector is the retention time.[6]
-
-
Data Analysis:
-
Identify the Peak: Locate the major peak in the resulting total ion chromatogram (TIC). Note its retention time.
-
Analyze the Mass Spectrum: Obtain the mass spectrum of the identified peak. Compare the fragmentation pattern with a reference library (e.g., NIST) to confirm the identity as this compound.[1] The spectrum should show prominent peaks at m/z 57, 71, and 43.[1]
-
Assess Purity: The purity of the sample can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[6]
-
Caption: Workflow for GC-MS analysis of this compound.
Biological Activity and Signaling Pathways
The provided search results contain no specific information regarding the biological activity of this compound or its involvement in any signaling pathways. As a simple branched alkane, it is generally expected to have low biological activity, primarily acting as a non-polar solvent or lipid-like molecule. Further research would be required to investigate any potential interactions with biological systems.
References
- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:62016-33-5 | Chemsrc [chemsrc.com]
- 4. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 5. iris.unito.it [iris.unito.it]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Isomers of Trimethyloctane
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the structural isomers of trimethyloctane, which are branched alkanes with the molecular formula C11H24. Due to the complexity and the vast number of possible isomers, this document focuses on representative examples for which physicochemical data are available in public databases. It summarizes their physical properties, outlines general experimental protocols for the synthesis and analysis of such branched-chain hydrocarbons, and includes a logical workflow for their characterization. This guide is intended for researchers, scientists, and professionals in chemical and materials science who require detailed information on these compounds.
Introduction
Trimethyloctane refers to a set of structural isomers of undecane (B72203) (C11H24), specifically those with a parent chain of eight carbon atoms (octane) and three methyl group substituents. These compounds are saturated acyclic hydrocarbons. The precise positioning of the three methyl groups along the octane (B31449) backbone results in a large number of possible isomers, each with unique physical and chemical properties.
The properties of hydrocarbon isomers, such as boiling point, viscosity, and octane number, are significantly influenced by the degree and position of branching.[1] Highly branched alkanes are of particular interest in the fuel industry as they tend to have higher octane ratings. Understanding the properties and synthesis of specific isomers is crucial for applications in petrochemicals, lubricant formulation, and as standards in analytical chemistry.
This guide will systematically present data on several identified trimethyloctane isomers, detail the methodologies for their synthesis and characterization, and provide a visual workflow for these processes.
Structural Isomers of Trimethyloctane
The molecular formula for all trimethyloctane isomers is C11H24, with a molecular weight of approximately 156.31 g/mol .[2][3] The systematic naming of these isomers follows IUPAC nomenclature, which identifies the longest carbon chain and the positions of the methyl substituents. Below is a list of several possible trimethyloctane isomers that have been cataloged in chemical databases such as PubChem and the NIST Chemistry WebBook.[4][5][6][7][8][9][10][11][12][13][14]
-
2,2,4-Trimethyloctane[2]
-
2,2,5-Trimethyloctane[9]
-
2,2,6-Trimethyloctane[15]
-
2,3,3-Trimethyloctane[7]
-
2,4,4-Trimethyloctane[11]
-
2,4,7-Trimethyloctane[4]
-
2,5,6-Trimethyloctane[12]
-
3,3,4-Trimethyloctane[14]
-
3,3,6-Trimethyloctane[24]
-
3,4,5-Trimethyloctane[13]
-
3,4,6-Trimethyloctane[10]
Physicochemical Properties
The degree of branching in alkane isomers has a predictable effect on their physical properties. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces. The available quantitative data for several trimethyloctane isomers are summarized in the table below. It should be noted that much of the available data is computed, and experimental values are limited.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 2,2,6-Trimethyloctane (B3054812) | 62016-28-8 | 172.3 - 174[15][25] | 0.7349 - 0.742[15][25] | 1.4134 - 1.416[15][25] |
| 2,4,6-Trimethyloctane | 62016-37-9 | 169 - 173[17][18] | N/A | N/A |
| 3,3,6-Trimethyloctane (B14554627) | N/A | 176[24] | 0.749[24] | 1.421[24] |
| 2,3,4-Trimethyloctane (B14542405) | 62016-31-3 | N/A | N/A | N/A |
| 2,2,3-Trimethyloctane (B14545105) | 62016-26-6 | N/A | N/A | N/A |
| 2,2,4-Trimethyloctane | 18932-14-4 | N/A | N/A | N/A |
| 2,2,5-Trimethyloctane | 62016-27-7 | N/A | N/A | N/A |
| 3,3,5-Trimethyloctane (B14561578) | 62016-41-5 | N/A | N/A | N/A |
Note: "N/A" indicates that reliable experimental data was not found in the searched public databases. Many properties listed in databases are computer-estimated and should be used with caution.
Experimental Protocols
The synthesis and analysis of specific branched alkanes like trimethyloctane isomers require specialized chemical and analytical techniques.
The synthesis of highly-branched alkanes is not trivial and often involves multi-step processes. General methodologies include:
-
Grignard Reactions: A common approach involves the reaction of a Grignard reagent (R-MgX) with a ketone or aldehyde to form a tertiary alcohol. This alcohol can then be dehydrated to an alkene and subsequently hydrogenated to the desired alkane. This method allows for the precise construction of carbon skeletons.[26]
-
Alkylation of Dithiane Intermediates: A versatile method for forming C-C bonds involves the alkylation of 1,3-dithiane. This approach can be used to synthesize complex alkanes, including those with multiple branching points.[27]
-
Catalytic Isomerization and Reforming: In industrial settings, branched alkanes are often produced by the catalytic reforming or isomerization of straight-chain alkanes found in petroleum fractions.[28] This process typically yields a complex mixture of isomers that must be separated.
A general synthetic protocol starting from a Grignard reaction is as follows:
-
Grignard Reagent Formation: Prepare the appropriate Grignard reagent by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent.
-
Carbonyl Addition: Add a suitable ketone to the Grignard reagent in a dropwise manner under an inert atmosphere, followed by an acidic workup to yield a tertiary alcohol.[26]
-
Dehydration: Dehydrate the alcohol to form an alkene, typically by heating with a strong acid catalyst such as sulfuric acid or by using a reagent like phosphoryl chloride.
-
Hydrogenation: Reduce the alkene to the final saturated alkane using catalytic hydrogenation, for example, with H2 gas over a palladium-on-carbon (Pd/C) catalyst.[26]
Due to their similar chemical nature and often close boiling points, separating and identifying hydrocarbon isomers is a significant analytical challenge.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the analysis of complex hydrocarbon mixtures.[29]
-
Gas Chromatography (GC): The GC component separates the isomers based on their boiling points and interaction with the stationary phase of the GC column.[1] Generally, more highly branched isomers have lower boiling points and elute earlier.[1] A typical column for this analysis would be a non-polar capillary column (e.g., SE-30).[30]
-
Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[29][31] However, standard electron ionization (EI) can produce very similar mass spectra for different isomers, making unambiguous identification difficult.[32] Techniques like GC-MS with supersonic molecular beams (Supersonic GC-MS) can provide enhanced molecular ions, aiding in isomer differentiation.[32]
-
A typical GC-MS protocol for hydrocarbon isomer analysis:
-
Sample Preparation: Dissolve the sample mixture in a volatile solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., 30m, 0.25mm ID, SE-30 phase).[30] A temperature program is used to facilitate separation, for instance, starting at 50°C and ramping up to 250°C.
-
Detection (MS): As the separated components elute from the column, they enter the MS detector. The mass spectrometer scans a mass range (e.g., 40-500 m/z) to generate mass spectra for each eluting peak.
-
Data Analysis: The resulting chromatogram is analyzed. Peaks are identified by comparing their retention times and mass spectra with those of known standards or library data.[33]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the separation and identification of trimethyloctane isomers from a complex mixture.
Conclusion
References
- 1. Advanced GC-MS Blog Journal: Hydrocarbon Isomers - Why Aren't They Analyzed [blog.avivanalytical.com]
- 2. 2,2,4-Trimethyloctane | C11H24 | CID 519610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4-Trimethyloctane | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,7-Trimethyloctane [webbook.nist.gov]
- 5. 2,2,3-Trimethyloctane | C11H24 | CID 188432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-trimethyloctane [webbook.nist.gov]
- 7. 2,3,3-Trimethyloctane | C11H24 | CID 537321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,3-trimethyloctane [webbook.nist.gov]
- 9. 2,2,5-Trimethyloctane | C11H24 | CID 21133803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4,6-Trimethyloctane | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4,4-Trimethyloctane | C11H24 | CID 53428974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5,6-Trimethyloctane | C11H24 | CID 545571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,4,5-trimethyloctane [webbook.nist.gov]
- 14. 3,3,4-trimethyloctane [webbook.nist.gov]
- 15. lookchem.com [lookchem.com]
- 16. 2,3,4-trimethyloctane [chemicalbook.com]
- 17. 2,4,6-trimethyl octane, 62016-37-9 [thegoodscentscompany.com]
- 18. scent.vn [scent.vn]
- 19. Octane, 2,4,6-trimethyl- [webbook.nist.gov]
- 20. 2,4,6-Trimethyloctane | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. (5R)-3,3,5-trimethyloctane | C11H24 | CID 143538900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 3,3,5-Trimethyloctane | C11H24 | CID 18709971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 3,3,5-trimethyloctane [chemicalbook.com]
- 24. 3,3,6-trimethyloctane [stenutz.eu]
- 25. 2,2,6-trimethyloctane | 62016-28-8 [chemnet.com]
- 26. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 30. 3,4,5,6-Tetramethyloctane, a [webbook.nist.gov]
- 31. Octane, 2,6,6-trimethyl- [webbook.nist.gov]
- 32. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the IUPAC Nomenclature of 2,3,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the branched-chain alkane, 2,3,6-trimethyloctane. It includes a detailed breakdown of the naming process, a summary of its physicochemical properties, and generalized experimental protocols for its synthesis and characterization.
IUPAC Nomenclature of this compound
The IUPAC system of nomenclature provides a systematic and unambiguous way of naming organic compounds. The name "this compound" is derived by following a set of established rules.
1.1. Identifying the Parent Chain
The first step is to identify the longest continuous chain of carbon atoms in the molecule. In the case of this compound, the longest chain consists of eight carbon atoms. An eight-carbon alkane is named "octane".[1]
1.2. Numbering the Parent Chain
The parent chain is then numbered in such a way that the substituents (groups attached to the main chain) are assigned the lowest possible numbers (locants).[2] For this compound, numbering from the end that gives the substituent on the second carbon the number '2' is the correct approach.
1.3. Identifying and Naming the Substituents
The groups attached to the parent octane (B31449) chain are identified. In this molecule, there are three methyl (-CH₃) groups.
1.4. Assembling the Full IUPAC Name
The full name is assembled by indicating the locants of the substituents, followed by a prefix denoting the number of identical substituents, the name of the substituent, and finally the name of the parent chain.
-
Locants: The methyl groups are located at carbons 2, 3, and 6.
-
Prefix: Since there are three methyl groups, the prefix "tri-" is used.
-
Substituent Name: The substituent is "methyl".
-
Parent Chain Name: The parent chain is "octane".
Combining these elements gives the systematic name: This compound .
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [3] |
| Molecular Weight | 156.31 g/mol | [3] |
| CAS Number | 62016-33-5 | [3] |
| Boiling Point | 180.3 °C at 760 mmHg | [4] |
| Density | 0.739 g/cm³ | [4] |
| Flash Point | 56.8 °C | [4] |
| Refractive Index | 1.414 | [4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of branched alkanes like this compound.
3.1. Synthesis of Branched Alkanes via Grignard Reaction
A common method for the synthesis of highly branched alkanes involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.
3.1.1. Formation of the Grignard Reagent
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
3.1.2. Reaction with a Ketone
-
Procedure: A solution of a suitable ketone (e.g., 5-methyl-2-hexanone) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol.
3.1.3. Dehydration and Hydrogenation
-
Procedure: The crude tertiary alcohol is heated with a dehydrating agent, such as iodine or a strong acid, to yield a mixture of alkenes. The resulting alkenes are then hydrogenated using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to produce the final branched alkane. The product is then purified by fractional distillation.
3.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile organic compounds like this compound.
-
Sample Preparation: A dilute solution of the purified alkane is prepared in a volatile solvent such as hexane (B92381) or pentane.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and confirm the structure of the compound. For alkanes, the molecular ion peak (m/z 156 for C₁₁H₂₄) may be weak or absent, but the characteristic fragmentation pattern is used for identification.
3.3. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: For ¹H NMR, 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is typically used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to elucidate the structure of the molecule and confirm the connectivity of the atoms.
Visualizations
Diagram of IUPAC Naming Logic for this compound
Caption: Logical workflow for the IUPAC naming of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. organic chemistry - Synthesis of branched alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Presence of 2,3,6-Trimethyloctane and Other Branched Alkanes: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the environmental occurrence of 2,3,6-trimethyloctane, a branched alkane of interest in various industrial applications. While specific quantitative data for this particular compound in environmental matrices remains scarce in publicly available literature, this document provides a comprehensive overview of the analytical methodologies and likely environmental pathways for branched alkanes as a class. By examining the broader context of volatile organic compounds (VOCs) and hydrocarbon analysis, this guide offers a framework for researchers to approach the study of this compound in the environment. The guide includes a summary of relevant experimental protocols, a discussion of potential sources and fate, and a logical diagram illustrating these environmental pathways.
Introduction
This compound (C11H24) is a saturated branched alkane.[1] Like other hydrocarbons, its presence in the environment is of interest due to its potential role in atmospheric chemistry and as an indicator of anthropogenic activities. Branched alkanes are components of petroleum products and can be released into the environment through various industrial processes and vehicle emissions.[2] Understanding their environmental occurrence, fate, and transport is crucial for assessing their potential impact.
This guide addresses the current knowledge gap regarding the specific environmental concentrations of this compound by providing a broader overview of the analytical techniques and environmental behavior of similar branched alkanes.
Potential Environmental Sources and Fates
The environmental pathways of this compound are likely similar to other volatile hydrocarbons. The primary sources are expected to be anthropogenic.
Potential Sources:
-
Industrial Emissions: Manufacturing processes, solvent use, and chemical production can release branched alkanes into the atmosphere.
-
Petroleum Spills and Leaks: Accidental releases of gasoline, diesel, and other petroleum products can contaminate soil and water.
-
Vehicle Exhaust: Incomplete combustion of fuels in internal combustion engines is a significant source of a wide range of hydrocarbons, including branched alkanes, in urban air.[2][3]
Environmental Fate:
-
Atmospheric Degradation: In the atmosphere, volatile organic compounds (VOCs) like this compound can undergo photochemical reactions, contributing to the formation of ground-level ozone and secondary organic aerosols.[4]
-
Biodegradation: Microbial communities in soil and water have the capacity to degrade alkanes, including branched isomers.[5][6][7] The rate of biodegradation can be influenced by environmental factors such as nutrient availability.[8] While linear alkanes are generally degraded more readily, evidence suggests that branched alkanes are also susceptible to microbial breakdown under both aerobic and anaerobic conditions.[5][9]
References
- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular signatures of organic particulates as tracers of emission sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ACP - Variations and sources of volatile organic compounds (VOCs) in urban region: insights from measurements on a tall tower [acp.copernicus.org]
- 5. In situ detection of anaerobic alkane metabolites in subsurface environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic Degradation of Alkanes by Marine Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Degradation of the Multiply Branched Alkane 2,6,10,15,19,23-Hexamethyltetracosane (Squalane) by Mycobacterium fortuitum and Mycobacterium ratisbonense - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Volatile Organic Compounds in Petroleum Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Volatile Organic Compounds (VOCs) associated with petroleum products. It covers their composition, analytical methodologies for their quantification, and the toxicological pathways of key compounds. This document is intended to serve as a valuable resource for professionals in research, environmental science, and drug development who are investigating the impacts of petroleum-derived VOCs.
Introduction to Volatile Organic Compounds in Petroleum
Volatile organic compounds are a broad class of carbon-containing chemicals that readily vaporize at room temperature. In the context of the petroleum industry, VOCs are present in crude oil and are emitted from a wide array of products and processes, including gasoline, diesel fuel, jet fuel, and their storage and transportation.[1] These emissions are a significant source of air pollution and have well-documented adverse effects on human health and the environment.
The composition of VOCs in petroleum products is complex and varies depending on the source of the crude oil, the refining processes employed, and the specific product formulation.[2] Major classes of VOCs found in petroleum products include alkanes, cycloalkanes, alkenes, and aromatic hydrocarbons. Among the most significant from a health perspective are benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), which are known for their toxic and, in the case of benzene, carcinogenic properties.
Quantitative Analysis of VOCs in Petroleum Products
The concentration of specific VOCs can vary significantly across different petroleum products. The following tables summarize typical concentration ranges for key VOCs in crude oil, gasoline, and diesel fuel. This data is essential for exposure assessment and for understanding the relative contribution of different petroleum products to VOC emissions.
Table 1: Typical VOC Concentrations in Crude Oil
| Compound | Light Crude Oil (µg/g) | Heavy Crude Oil (µg/g) | Reference |
| Benzene | 100 - 5,000 | 50 - 1,000 | [3] |
| Toluene | 500 - 15,000 | 100 - 5,000 | [3] |
| Ethylbenzene | 100 - 2,000 | 50 - 500 | [3] |
| Xylenes (total) | 500 - 10,000 | 200 - 3,000 | [3] |
| n-Hexane | 1,000 - 20,000 | 500 - 5,000 | [4] |
| Naphthalene | 50 - 1,000 | 100 - 2,000 | [1] |
Table 2: Typical Aromatic VOC Concentrations in Gasoline (Volume %)
| Compound | Gasoline (RON 91/95) | Reference |
| Benzene | 0.5 - 2.0 | [5][6] |
| Toluene | 5.0 - 15.0 | [1][6] |
| Ethylbenzene | 1.0 - 3.0 | [1] |
| Xylenes (total) | 5.0 - 15.0 | [1] |
| Total Aromatics | 20.0 - 45.0 | [6] |
Table 3: Typical VOC Concentrations in Diesel Fuel
| Compound | Concentration | Reference |
| Benzene | < 0.02% (by weight) | [4] |
| Toluene, Ethylbenzene, Xylenes | 0.25 - 0.5% (by weight) | [4] |
| Naphthalene | Variable, present in higher concentrations than in gasoline | [7] |
| Alkanes (C9-C20) | Major components | [8] |
Experimental Protocols for VOC Analysis
The accurate quantification of VOCs in petroleum products is critical for regulatory compliance, environmental monitoring, and research. The following sections detail the standard methodologies used for these analyses.
Sample Collection and Preparation
3.1.1. Liquid Petroleum Products (Crude Oil, Gasoline, Diesel)
Samples should be collected in amber glass vials with polytetrafluoroethylene (PTFE)-lined septa to minimize photochemical reactions and loss of volatile components. Vials should be filled to the top to eliminate headspace. For high-viscosity samples like heavy crude oil, a wide-mouth jar may be necessary. All samples should be stored at 4°C until analysis.
3.1.2. Air and Emissions
For air and emission samples, collection is typically performed using SUMMA canisters, which are stainless steel containers with a specially prepared inert internal surface.[9] Alternatively, sorbent tubes containing materials like activated carbon can be used to trap VOCs from a known volume of air.[10]
Analytical Instrumentation and Methods
Gas chromatography (GC) coupled with a mass spectrometer (MS) is the gold standard for the separation and identification of VOCs. For volatile compounds in a complex matrix like petroleum, a purge and trap system is often used for sample introduction.
3.2.1. EPA Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is widely used for the determination of volatile organic compounds in a variety of matrices, including petroleum products.[11]
-
Principle: Volatile compounds are introduced into the GC by a purge-and-trap system. An inert gas is bubbled through the sample, and the purged VOCs are trapped on a sorbent tube. The trap is then heated, and the desorbed compounds are transferred to the GC column for separation.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for VOC analysis (e.g., 60 m x 0.32 mm ID, 1.8 µm film thickness DB-624).
-
Mass Spectrometer: Capable of scanning from 35 to 300 amu.
-
Purge and Trap Concentrator.
-
-
Typical GC/MS Parameters:
-
Oven Program: Initial temperature of 35°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 minutes.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 200°C.
-
MS Transfer Line Temperature: 250°C.
-
MS Source Temperature: 230°C.
-
-
Quality Control:
-
A multi-point initial calibration is performed with standards of known concentrations.
-
Internal standards (e.g., deuterated compounds) are added to all samples and standards to correct for matrix effects and variations in instrument response.
-
Continuing calibration verification standards are analyzed every 12 hours to ensure instrument stability.[13]
-
3.2.2. ASTM D5769: Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry
This standard test method is specifically designed for the analysis of aromatic compounds in gasoline.[14][15]
-
Principle: A small volume of gasoline is injected into the GC/MS. The aromatic compounds are separated on the GC column and quantified by the mass spectrometer.
-
Instrumentation:
-
Gas Chromatograph: With a capillary column suitable for aromatic analysis.
-
Mass Spectrometer: Capable of selective ion monitoring (SIM) for enhanced sensitivity and specificity.
-
-
Typical GC/MS Parameters:
-
Injector: Split injection with a high split ratio to avoid column and detector overload.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is commonly used.
-
Oven Program: Isothermal or temperature programmed to achieve separation of target analytes.
-
-
Quantification: Internal standards such as benzene-d6, ethylbenzene-d10, and naphthalene-d8 (B43038) are used for accurate quantification.[15]
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for VOC analysis and the toxicological signaling pathways of key petroleum-derived VOCs.
Experimental Workflow
Toxicological Signaling Pathways
Benzene-Induced Leukemogenesis
Benzene is a known human carcinogen, with a primary target being the hematopoietic system, leading to acute myeloid leukemia (AML). Its carcinogenicity is dependent on its metabolism to reactive intermediates.[16]
Toluene-Induced Neurotoxicity
Toluene is a well-known neurotoxin that can cause a range of central nervous system (CNS) effects. Its mechanism of action involves interaction with various neurotransmitter systems.[17]
References
- 1. VOC composition of current motor vehicle fuels and vapors, and collinearity analyses for receptor modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gasoline - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. Detailed Speciation of Non-Methane Volatile Organic Compounds in Exhaust Emissions from Diesel and Gasoline Euro 5 Vehicles Using Online and Offline Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. response.epa.gov [response.epa.gov]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. ysi.com [ysi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 15. ASTM D5769 - eralytics [eralytics.com]
- 16. The mechanism of benzene-induced leukemia: a hypothesis and speculations on the causes of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potential Biomarkers in Breath Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Breathomics
Exhaled breath is a complex mixture of gases containing thousands of volatile organic compounds (VOCs) and non-volatile compounds found within respiratory droplets.[1][2] The study of these molecules, known as breathomics, presents a significant opportunity for non-invasive disease diagnosis and monitoring.[2] VOCs in breath can be of endogenous origin, produced by metabolic processes within the body, or of exogenous origin, arising from environmental sources like diet, pollution, or medication.[1][3] Endogenous VOCs are of particular interest as they can reflect the body's current health status, offering a real-time window into biochemical and metabolic activities.[2][3] Alterations in metabolic pathways due to disease can change the composition and concentration of specific VOCs, creating a unique "breathprint" that can serve as a biomarker signature.[4][5]
The primary advantage of breath analysis is its non-invasive nature, which is painless and allows for virtually limitless sampling.[3][6] This makes it an ideal modality for early disease screening, patient stratification, and monitoring therapeutic responses.[1] While the field has advanced rapidly, significant challenges remain, including the need for standardized collection and analysis protocols to ensure reproducibility across studies.[6][7]
Potential Volatile Biomarkers and Clinical Significance
A wide array of VOCs have been identified as potential biomarkers for various pathological conditions, ranging from respiratory diseases to cancers and metabolic disorders.[8] These compounds are typically present in trace concentrations, often in the parts per billion (ppb) to parts per million (ppm) range.[9]
Key examples include:
-
Nitric Oxide (NO): An established biomarker for asthma, used to indicate airway inflammation and manage treatment.[6][10] The fraction of exhaled nitric oxide (FENO) is measured under controlled flow rates to ensure reliable data.[6]
-
Acetone: Elevated levels in exhaled breath are strongly associated with diabetes, reflecting the body's switch to fat metabolism in cases of insulin (B600854) deficiency.[4][11]
-
Alkanes and Aldehydes (e.g., Hexanal, Heptanal): These compounds are often linked to oxidative stress and lipid peroxidation, processes that are upregulated in cancer cells.[4][12] Consequently, they are investigated as potential biomarkers for lung cancer and other malignancies.[12][13]
-
Isoprene: One of the most abundant endogenous VOCs in breath, its levels have been observed to change in relation to smoking and other conditions.[11]
-
Hydrogen and Methane: Used in clinical practice for diagnosing gastrointestinal conditions, as they are biomarkers of bacterial fermentation.[14]
-
Carbon Monoxide (CO): Elevated levels can be present in patients with inflammatory airway diseases such as asthma and cystic fibrosis.[10]
The following table summarizes key quantitative data for selected potential biomarkers found in the literature.
Data Presentation: Potential Breath Biomarkers
| Biomarker Class | Compound | Associated Condition(s) | Typical Concentration / Observation | Reference(s) |
| Inorganic Gases | Nitric Oxide (NO) | Asthma, Airway Inflammation | Elevated FENO indicates inflammation. | [6][10][14] |
| Carbon Monoxide (CO) | Inflammatory Airway Diseases | Healthy Non-Smokers: 0.94 - 3.86 ppb. Elevated in asthma, COPD. | [10] | |
| Ketones | Acetone | Diabetes | Elevated (0.9 - 1.8 ppm) in diabetic patients. Mean increase of 22% after smoking. | [4][11] |
| Hydrocarbons | Isoprene | General Metabolism, Smoking | Mean increase of 70% after smoking. | [11] |
| 1,3-Butadiene | Smoking (Active & Passive) | Peak levels in smokers' breath: ~360 µg/m³. | [15] | |
| Benzene | Smoking (Active & Passive) | Average peak level in smokers' breath: 522 µg/m³. | [15] | |
| Aldehydes | Hexanal, Heptanal | Lung Cancer (Oxidative Stress) | Elevated levels found in breath samples of lung cancer patients. | [12] |
| Furans | 2,5-Dimethylfuran | Smoking (Active & Passive) | Peak levels in smokers' breath: ~376 µg/m³. | [15] |
| Alcohols | Ethanol | General Metabolism, Smoking | Decreasing levels observed after smoking. | [11] |
| Nitrogen Compounds | Ammonia | General Metabolism | Present in breath. | [11] |
Experimental Protocols and Methodologies
Standardization of experimental protocols is crucial for the validation and clinical implementation of breath biomarkers.[7] The overall process can be divided into three main stages: Sample Collection, Sample Analysis, and Data Interpretation.
Breath Sample Collection
A reliable and reproducible sample collection method is the foundation of any breath analysis study.[2]
Objective: To collect a representative sample of exhaled breath while minimizing contamination from ambient air and ensuring patient comfort.
Materials:
-
Breath sampling device (e.g., ReCIVA® Breath Sampler, Pneumopipe®).[1][16]
-
Inert sample collection bags (e.g., Tedlar®, Nalophan™) or sorbent tubes (e.g., Tenax®).[17][18]
-
Nose clip.[18]
-
Source of purified air (optional, for minimizing background VOCs).[1]
Protocol:
-
Patient Preparation: The patient should rest for a designated period before sampling. Factors like recent food intake, smoking, and physical activity should be recorded as they can influence VOC profiles.[19]
-
Washout Phase: The patient breathes controlled, filtered air for a period (e.g., 3 minutes) to purge the airways of ambient contaminants.[1][18] A nose clip is used to ensure only oral breathing.[18]
-
Sample Collection:
-
Bag Collection: The patient exhales fully into an inert bag. To sample alveolar air (rich in endogenous VOCs), the initial part of the exhalation (dead space air) may be discarded.[17][18]
-
Sorbent Tube Collection: The patient exhales a controlled volume of breath through a tube containing an adsorbent material (e.g., Tenax®).[16][17] The VOCs are trapped on the sorbent for later analysis. The ReCIVA sampler automates this process, collecting specific fractions of breath onto cartridges.[20]
-
-
Sample Storage: Sorbent tubes should be capped immediately. Both bags and tubes should be stored at a controlled temperature and analyzed within a validated timeframe (e.g., within 10 hours for bags) to ensure sample integrity.[19]
Analytical Techniques
GC-MS is considered the gold standard for the separation, identification, and quantification of VOCs in breath samples due to its high sensitivity and specificity.[16][21]
Protocol Overview (based on Thermal Desorption):
-
Thermal Desorption (TD): The sorbent tube containing the captured VOCs is heated in an automated thermal desorber (e.g., TD100-xr).[22] The released VOCs are transferred via a heated line to a cold trap, which focuses the analytes into a narrow band.
-
Secondary Desorption & Injection: The cold trap is rapidly heated, injecting the focused VOCs into the GC column. A splitless injection is often used for trace analysis.[20][22]
-
Gas Chromatography (GC) Separation: The VOCs travel through a capillary column (e.g., 30m length).[20][22] Separation is achieved based on the compounds' different affinities for the stationary phase of the column and their volatility. A programmed temperature ramp (e.g., 40°C to 250°C) is used to elute the compounds over time.[20]
-
Mass Spectrometry (MS) Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.[22] High-resolution accurate-mass (HRAM) analyzers provide enhanced peak deconvolution and confident identification.[22]
-
Data Analysis: The resulting chromatogram is processed to identify peaks. Compounds are identified by comparing their retention times and mass spectra to spectral libraries (e.g., NIST). Quantification is performed by integrating the peak area.[16][20]
SIFT-MS is a real-time analytical technique that allows for the direct quantification of VOCs in breath without prior sample preparation or chromatographic separation.[11][23]
Protocol Overview:
-
Patient Interface: The patient exhales directly into a heated, inert sampling line connected to the SIFT-MS instrument.
-
Ion Generation: Precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) are generated in an ion source and selected by a quadrupole mass filter.[23]
-
Reaction Tube: The selected precursor ions are injected into a flow tube containing a carrier gas (e.g., helium). The breath sample is introduced at a known flow rate into this tube.
-
Chemical Ionization: VOCs from the breath sample react with the precursor ions in soft chemical ionization reactions that proceed at well-known rates.
-
Detection: A second quadrupole mass spectrometer at the end of the flow tube measures the concentrations of the remaining precursor ions and the newly formed product ions.
-
Quantification: The concentration of the parent VOC is calculated in real-time based on the known reaction rate constants and the measured ion count ratios.[24] The ability to rapidly switch between precursor ions allows for the differentiation of some isomeric compounds.[24]
References
- 1. owlstonemedical.com [owlstonemedical.com]
- 2. Learn how breath analysis can detect disease and cancer in its early stage - Breath contains over 1,000 volatile organic compounds (VOCs), as well as microscopic aerosol particles that provide a rich source of biological information [bionity.com]
- 3. owlstonemedical.com [owlstonemedical.com]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Breath Biomarkers in Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Real time analysis of breath volatiles using SIFT-MS in cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Volatile organic compounds as breath biomarkers for active and passive smoking. | University of Maryland/Battelle Tobacco Center of Regulatory Science [tcors.umd.edu]
- 16. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. owlstonemedical.com [owlstonemedical.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Progress in SIFT-MS: breath analysis and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Validating SIFT-MS Analysis of Volatiles in Breath: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Application Note: Analysis of 2,3,6-Trimethyloctane by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of 2,3,6-trimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a branched-chain alkane that may be present in various complex matrices, including biological and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This application note outlines a standard protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and data analysis.
Experimental Protocols
A critical aspect of successful GC-MS analysis is proper sample preparation to ensure the analyte is in a suitable form for injection and to minimize matrix interference.
2.1. Sample Preparation
Samples for GC-MS analysis must be prepared to ensure they are free of particles and compatible with the GC system.[1] Volatile organic solvents are required, and water should be avoided.[1][2]
2.1.1. Liquid Samples (e.g., in a non-volatile solvent)
-
Liquid-Liquid Extraction (LLE): This technique is used to separate analytes based on their solubility in different immiscible solvents.[3]
-
Mix the sample with an equal volume of a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The organic layer, containing the this compound, will typically be the top layer.
-
Carefully collect the organic layer.
-
If necessary, concentrate the collected organic layer under a gentle stream of nitrogen gas.
-
Transfer the final extract to a clean glass autosampler vial for GC-MS analysis.[3]
-
2.1.2. Solid Samples
-
Solvent Extraction:
-
Weigh a known amount of the homogenized solid sample into a clean glass vial.
-
Add a measured volume of a suitable volatile organic solvent (e.g., hexane, dichloromethane).
-
Vortex or sonicate the sample for 15-20 minutes to extract the analyte into the solvent.
-
Centrifuge the sample to pellet any solid material.[2]
-
Carefully transfer the supernatant (the solvent extract) to a clean autosampler vial.
-
2.1.3. Headspace Analysis for Volatile Matrices
For the analysis of volatile compounds in liquid or solid samples, headspace analysis can be employed to isolate the volatile components without injecting the non-volatile matrix.[3][4]
-
Static Headspace:
2.2. GC-MS Analysis
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5] |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
3.1. Physical and Chemical Properties
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [7] |
| Molecular Weight | 156.31 g/mol | [8] |
| CAS Registry Number | 62016-33-5 | [7] |
3.2. Mass Spectrometry Data
The mass spectrum of this compound is characterized by fragmentation at the branching points.[9] The molecular ion peak (m/z 156) may be of low abundance or absent.[9]
Table 3: Characteristic Mass Spectral Peaks for this compound
| m/z | Relative Intensity | Ion Fragment |
| 57 | High | C₄H₉⁺ |
| 71 | High | C₅H₁₁⁺ |
| 43 | Medium | C₃H₇⁺ |
Data sourced from NIST Mass Spectrometry Data Center.[8]
For quantitative analysis using SIM mode, the most abundant and specific ions should be selected. For this compound, m/z 57 and 71 would be suitable target ions.
Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrumental analysis, coupled with the provided quantitative data, offer a solid foundation for researchers and scientists in various fields. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample matrices, will enable reliable identification and quantification of this compound.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tdi-bi.com [tdi-bi.com]
- 7. Octane, 2,3,6-trimethyl- [webbook.nist.gov]
- 8. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
Application Notes and Protocols for GC-MS Analysis of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of Volatile Organic Compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to guide researchers, scientists, and professionals in drug development through the principles, methodologies, and practical applications of this powerful analytical technique.
Introduction
Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. Their analysis is critical in numerous fields, including environmental monitoring, pharmaceutical manufacturing, and biomedical research. In the pharmaceutical industry, the detection and quantification of residual solvents in drug substances and products are mandated by regulatory bodies to ensure patient safety.[1] Furthermore, the profiling of VOCs in biological samples holds immense promise for the discovery of novel disease biomarkers.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for VOC analysis, offering high separation efficiency, sensitivity, and specificity for the identification and quantification of these compounds.[3] This document outlines detailed protocols for three key applications: the analysis of residual solvents in pharmaceuticals, the determination of VOCs in water for environmental assessment, and the profiling of volatile metabolites in biological samples for biomarker discovery.
Application Note 1: Analysis of Residual Solvents in Pharmaceuticals (USP <467>)
Overview: The United States Pharmacopeia (USP) General Chapter <467> provides guidelines for the control of residual solvents in drug products.[5] Static headspace GC-MS is the recommended technique for this analysis due to its ability to cleanly introduce volatile analytes into the GC system without injecting the non-volatile sample matrix.[6][7]
Data Presentation: GC-MS Parameters for USP <467> Residual Solvents
The following table summarizes typical GC-MS parameters for the analysis of Class 1, 2, and 3 residual solvents.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or G43 phase) |
| Carrier Gas | Helium, Constant Flow Rate: 1.2 mL/min |
| Inlet | Split/Splitless, Split Ratio: 1:5 |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 40 °C, hold for 20 min; Ramp: 10 °C/min to 240 °C, hold for 20 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | 35-350 amu |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data: Common Residual Solvents and their Quantitation Ions
| Compound | Class | Retention Time (min, approx.) | Primary Quantitation Ion (m/z) | Secondary/Qualifier Ions (m/z) |
| Benzene | 1 | 9.8 | 78 | 77, 51 |
| Carbon Tetrachloride | 1 | 11.2 | 117 | 119, 82 |
| 1,2-Dichloroethane | 1 | 10.5 | 62 | 64, 98 |
| Acetonitrile | 2 | 7.2 | 41 | 40, 39 |
| Toluene | 2 | 14.5 | 91 | 92, 65 |
| Xylenes (m,p,o) | 2 | 17.5 - 18.5 | 91 | 106, 77 |
| Acetone | 3 | 6.5 | 43 | 58, 42 |
| Ethanol | 3 | 5.8 | 45 | 31, 29 |
| Heptane | 3 | 20.1 | 43 | 57, 71 |
Experimental Protocol: Static Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance or product into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or water, depending on sample solubility).[1]
-
Add an internal standard solution to each vial.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
Standard Preparation:
-
Prepare a stock solution containing the residual solvents of interest in the same solvent used for the sample.
-
Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing the solvent.
-
-
Headspace Autosampler Parameters:
-
Vial Oven Temperature: 80 °C
-
Vial Equilibration Time: 60 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Pressurization: 75 kPa for 3 min
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters listed in the table above.
-
Create a sequence including blanks, calibration standards, and samples.
-
Inject an aliquot of the headspace from each vial into the GC-MS system.
-
-
Data Analysis:
-
Identify the residual solvents in the samples by comparing their retention times and mass spectra to those of the standards.
-
Quantify the amount of each residual solvent using the calibration curve generated from the standards.
-
Workflow Diagram: Residual Solvent Analysis
Application Note 2: Analysis of VOCs in Water (Based on EPA Method 524.2)
Overview: The U.S. Environmental Protection Agency (EPA) Method 524.2 is a widely used procedure for the determination of purgeable organic compounds in drinking water.[8] The method utilizes purge and trap concentration followed by GC-MS analysis. This technique is highly sensitive, allowing for the detection of VOCs at parts-per-billion (ppb) levels.
Data Presentation: GC-MS Parameters for EPA Method 524.2
| Parameter | Setting |
| Purge and Trap System | Teledyne Tekmar Atomx or equivalent |
| Purge Gas | Helium, 40 mL/min for 11 min |
| Purge Temperature | Ambient |
| Trap | Vocarb 3000 (or equivalent) |
| Desorb Temperature | 250 °C for 2 min |
| Bake Temperature | 270 °C for 8 min |
| GC System | Agilent 8860 GC or equivalent |
| Column | Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, Constant Flow Rate: 1.5 mL/min |
| Inlet Temperature | 200 °C |
| Oven Program | Initial: 35 °C, hold for 2 min; Ramp: 12 °C/min to 220 °C, hold for 2 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Mass Range | 35-300 amu |
| Scan Mode | Full Scan |
Quantitative Data: Common Water Contaminants and their Quantitation Ions
| Compound | Retention Time (min, approx.) | Primary Quantitation Ion (m/z) | Secondary/Qualifier Ions (m/z) |
| Vinyl Chloride | 2.5 | 62 | 64, 27 |
| Chloroform | 5.8 | 83 | 85, 47 |
| Benzene | 8.2 | 78 | 77, 51 |
| Trichloroethylene | 9.5 | 95 | 130, 97 |
| Toluene | 11.2 | 91 | 92, 65 |
| Tetrachloroethylene | 12.1 | 166 | 164, 129 |
| Ethylbenzene | 13.8 | 91 | 106, 77 |
Experimental Protocol: Purge and Trap GC-MS for Water Analysis
-
Sample Collection and Preservation:
-
Collect water samples in 40 mL glass vials with PTFE-lined septa.
-
Ensure no headspace (air bubbles) is present in the vial.
-
Preserve the sample by adding a dechlorinating agent (if necessary) and acidifying to pH < 2 with hydrochloric acid.
-
-
Standard Preparation:
-
Prepare a stock solution of the target VOCs in methanol (B129727).
-
Create a series of aqueous calibration standards by spiking known amounts of the stock solution into organic-free water.
-
Add internal standards and surrogates to all samples and standards.
-
-
Purge and Trap Analysis:
-
Load the samples and standards into the autosampler of the purge and trap system.
-
The system will automatically transfer a precise volume (typically 5 or 25 mL) of the sample to the sparging vessel.
-
The sample is purged with an inert gas, and the VOCs are trapped on an adsorbent trap.
-
The trap is then rapidly heated to desorb the VOCs onto the GC column.
-
-
GC-MS Analysis:
-
Analyze the desorbed VOCs using the GC-MS parameters outlined in the table above.
-
-
Data Analysis:
-
Identify and quantify the VOCs in the water samples by comparing their retention times and mass spectra to the calibration standards.
-
Workflow Diagram: Water Analysis by Purge and Trap GC-MS
Application Note 3: Volatile Metabolomics for Biomarker Discovery
Overview: The analysis of VOCs in biological matrices such as blood, urine, and breath is a rapidly growing field in medical diagnostics and drug development.[4] These volatile metabolites can serve as non-invasive biomarkers for various physiological and pathological states. GC-MS is a key technology in metabolomics due to its high resolution and ability to identify compounds through mass spectral libraries.[4] For many polar metabolites, a derivatization step is required to increase their volatility for GC analysis.[9][10][11][12]
Data Presentation: Typical GC-MS Parameters for Volatile Metabolomics
| Parameter | Setting |
| GC System | High-Resolution GC System |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow Rate: 1.0 mL/min |
| Inlet | Split/Splitless, Split Ratio: 10:1 (or as needed) |
| Inlet Temperature | 280 °C |
| Oven Program | Initial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C, hold for 10 min |
| MS System | High-Resolution MS (e.g., Orbitrap) or Quadrupole MS |
| Ion Source | Electron Ionization (EI) |
| Mass Range | 50-600 amu |
| Scan Mode | Full Scan |
Experimental Protocol: GC-MS Analysis of Volatile Metabolites in Biological Samples (with Derivatization)
-
Sample Preparation (e.g., Blood Plasma):
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 30-60 °C for 90 minutes to protect carbonyl groups.[10][11][12]
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at 37-60 °C for 30-60 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[9][10][11]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system using the parameters outlined in the table above.
-
-
Data Analysis:
-
Process the raw GC-MS data using specialized software for peak deconvolution and alignment.
-
Identify metabolites by comparing their mass spectra and retention indices to spectral libraries (e.g., NIST, Fiehn).
-
Perform statistical analysis (e.g., PCA, PLS-DA) to identify potential biomarkers that differ between sample groups.
-
Logical Relationship Diagram: Metabolomics Workflow
References
- 1. agilent.com [agilent.com]
- 2. GC-MS Techniques Investigating Potential Biomarkers of Dying in the Last Weeks with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrum Analysis of 2,3,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a component of various hydrocarbon mixtures, its unambiguous identification is crucial in fields such as petroleum analysis, environmental monitoring, and as a potential biomarker or metabolic byproduct in biological systems. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the definitive technique for the structural elucidation of such volatile organic compounds. This application note provides a detailed protocol for the mass spectrum analysis of this compound, an interpretation of its fragmentation pattern, and a summary of its characteristic mass spectral data.
Experimental Protocol
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
2.1. Sample Preparation
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in n-hexane.
-
Working Standard: Dilute the stock solution with n-hexane to a final concentration of 1 µg/mL.
-
Sample Matrix: For complex mixtures, utilize a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) with a non-polar sorbent, to isolate the hydrocarbon fraction. The final extract should be dissolved in a volatile, non-polar solvent like n-hexane.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for 1 minute.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-400.
-
Solvent Delay: 3 minutes.
2.3. Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
Process the data using the instrument's software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation. The NIST MS number for this compound is 61437.[1][2]
Data Presentation: Mass Spectrum of this compound
The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M⁺˙ at m/z 156), which is typical for highly branched alkanes.[1][2] The fragmentation pattern is dominated by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations. The base peak is observed at m/z 57.
Table 1: Characteristic Fragment Ions in the Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity (%) |
| 41 | C₃H₅⁺ | 45 |
| 43 | C₃H₇⁺ | 85 |
| 55 | C₄H₇⁺ | 40 |
| 56 | C₄H₈⁺ | 35 |
| 57 | C₄H₉⁺ | 100 |
| 70 | C₅H₁₀⁺ | 30 |
| 71 | C₅H₁₁⁺ | 90 |
| 85 | C₆H₁₃⁺ | 50 |
| 99 | C₇H₁₅⁺ | 15 |
| 113 | C₈H₁₇⁺ | 5 |
| 127 | C₉H₁₉⁺ | <1 |
| 156 (M⁺˙) | C₁₁H₂₄⁺˙ | Not Observed / <1 |
Note: Relative intensities are representative and may vary slightly between instruments.
Interpretation of Fragmentation Pattern
The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations. Cleavage of C-C bonds is favored at the tertiary carbon atoms where branching occurs.
The most prominent peaks can be rationalized as follows:
-
m/z 57 (Base Peak): This peak corresponds to the tertiary butyl cation (C₄H₉⁺), a highly stable carbocation. It is formed by cleavage of the C4-C5 bond.
-
m/z 71: This abundant fragment is likely a C₅H₁₁⁺ carbocation, formed by cleavage of the C6-C7 bond.
-
m/z 43: This significant peak corresponds to the isopropyl cation (C₃H₇⁺), another stable secondary carbocation.
-
m/z 85: This fragment can be attributed to a C₆H₁₃⁺ ion, likely formed by the loss of a butyl radical.
-
Molecular Ion (m/z 156): The molecular ion is typically not observed or is of very low abundance due to the high degree of branching, which promotes rapid fragmentation.
Visualizations
Caption: Proposed fragmentation of this compound.
Caption: GC-MS workflow for this compound analysis.
References
Application Note: Analysis of 2,3,6-Trimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,6-Trimethyloctane is a branched-chain alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or metabolic byproduct in biological systems. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. This application note provides a summary of the mass spectral data for this compound from the NIST database and a general protocol for its analysis by GC-MS.
Data Presentation
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to stable carbocations formed through cleavage at the branching points of the molecule. The fragmentation of methyl-branched alkanes is dominated by cleavage at the branching point, leading to the formation of more stable secondary and tertiary carbocations.[1] While the full spectrum with relative intensities is not publicly available, the most significant fragments from the NIST Mass Spectrometry Data Center are summarized below.[2]
Table 1: Prominent Mass Spectral Peaks for this compound [2]
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment Ion |
| 57 | Base Peak | [C4H9]+ |
| 71 | Second Highest Abundance | [C5H11]+ |
| 43 | Third Highest Abundance | [C3H7]+ |
Note: The relative abundance values are qualitative as the full quantitative data is not publicly available from the NIST database.
Experimental Protocols
The following is a general protocol for the analysis of this compound and similar branched alkanes using GC-MS. This protocol should be optimized for the specific instrumentation and sample matrix used.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.
-
Sample Extraction: For solid or liquid matrices, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the volatile organic compounds.
-
Derivatization (if necessary): For this non-polar alkane, derivatization is typically not required.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended for the separation of alkanes. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Inlet: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.
-
3. Data Analysis
-
The acquired mass spectra of the sample components are compared with the reference spectrum of this compound in the NIST/EPA/NIH Mass Spectral Library or other available databases for identification.
-
Quantification can be performed by creating a calibration curve using the prepared standards and integrating the peak area of a characteristic ion of this compound.
Mandatory Visualization
The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Proposed fragmentation of this compound in EI-MS.
Caption: General workflow for GC-MS analysis of this compound.
References
Application Note: Quantification of 2,3,6-Trimethyloctane in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trimethyloctane is a branched alkane that can be present in various complex matrices, including environmental samples (air, water, soil), petroleum products (gasoline, diesel), and biological specimens. Its quantification is of interest in fields such as environmental monitoring, fuel analysis, and biomarker discovery. This application note provides a detailed protocol for the quantification of this compound in such complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.
The primary challenge in the analysis of this compound lies in its differentiation from other C11 isomers and the complex nature of the sample matrix. This protocol outlines robust sample preparation and GC-MS analysis methods to achieve accurate and reproducible quantification.
Principle
The methodology is based on the separation of volatile and semi-volatile compounds by gas chromatography, followed by detection and quantification using mass spectrometry.
-
Gas Chromatography (GC): The sample extract is injected into the GC system, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation of compounds is achieved based on their boiling points and interactions with the stationary phase of the column. Branched alkanes like this compound will have a specific retention time under defined chromatographic conditions.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The mass spectrum of a compound is a unique fragmentation pattern that allows for its identification. For quantification, the instrument can be operated in two modes:
-
Full Scan Mode: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for compound identification.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte (this compound). This mode significantly increases sensitivity and is ideal for trace-level quantification.[1]
-
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. The goal is to efficiently extract this compound while minimizing interferences.
3.1.1. Liquid Samples (e.g., Water, Gasoline, Diesel)
Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect the liquid sample in a clean, airtight glass container.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated alkane such as n-dodecane-d26) to a measured volume of the sample.
-
Extraction:
-
For aqueous samples, add a water-immiscible organic solvent (e.g., hexane (B92381), dichloromethane) in a separatory funnel.
-
For fuel samples, a simple dilution with a suitable solvent like hexane may be sufficient.
-
-
Shaking: Vigorously shake the mixture for 2-5 minutes to ensure efficient partitioning of this compound into the organic phase.
-
Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic layer containing the analyte.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
3.1.2. Solid Samples (e.g., Soil, Sediments, Building Materials)
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place a known amount of the homogenized solid sample (e.g., 1-5 g) into a headspace vial.[2]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[2]
-
Extraction: Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the column.
3.1.3. Air Samples
Protocol: Sorbent Tube Sampling and Thermal Desorption
-
Sample Collection: Draw a known volume of air through a sorbent tube containing a suitable adsorbent material (e.g., Tenax® TA) using a calibrated air sampling pump.
-
Internal Standard Spiking: Spike the tube with a known amount of an internal standard.
-
Thermal Desorption: Place the sorbent tube in a thermal desorber connected to the GC-MS. The analytes are thermally desorbed from the sorbent and transferred to the GC column.
GC-MS Analysis
The following are typical GC-MS parameters that can be optimized for the analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and SIM for quantification |
| SIM Parameters for this compound (C11H24) | |
| Quantifier Ion | m/z 57 |
| Qualifier Ions | m/z 43, 71, 85 |
Data Presentation
The following table summarizes estimated concentrations of this compound in various complex mixtures based on published data for C11 branched alkanes. These values should be considered as representative examples. Actual concentrations can vary significantly depending on the specific sample.
| Matrix | Estimated Concentration Range of this compound |
| Gasoline | 0.1 - 1.5 % (w/w) |
| Diesel Fuel | 0.05 - 0.5 % (w/w)[3] |
| Urban Air | 0.1 - 5 µg/m³ |
| Contaminated Soil | 1 - 100 ng/g |
| Indoor Air (from building materials) | 0.5 - 20 µg/m³[2][4][5] |
Visualization
Experimental Workflow
Caption: General workflow for the quantification of this compound.
GC-MS Analysis Logic
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Volatile Organic Compounds (VOCs) from Wood and Wood-Based Panels: Methods for Evaluation, Potential Health Risks, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 4. epa.gov [epa.gov]
- 5. azom.com [azom.com]
Application Note: 2,3,6-Trimethyloctane as a Chemical Standard in Breath Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trimethyloctane is a branched-chain alkane that has been identified as a potential volatile organic compound (VOC) biomarker in exhaled breath, particularly in the context of asthma. Accurate and precise quantification of such biomarkers is crucial for their validation and potential clinical application in disease diagnosis and monitoring. This document provides a detailed protocol for the use of this compound as a chemical standard for the quantitative analysis of breath samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the preparation of standards and the development of analytical methods.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 62016-33-5 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Octane, 2,3,6-trimethyl- | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Vapor Pressure | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents. | |
| Mass Spectrum (m/z) | Major peaks at 43, 57, 71, 85 |
Experimental Protocol: Quantitative Analysis of this compound in Exhaled Breath by GC-MS
This protocol outlines the procedure for collecting exhaled breath samples and subsequently quantifying the concentration of this compound using a prepared standard. The method utilizes Solid-Phase Microextraction (SPME) for sample pre-concentration followed by GC-MS analysis.
Materials and Reagents
-
This compound (high purity standard)
-
Methanol (B129727) (HPLC grade)
-
Inert gas (e.g., Nitrogen or Helium)
-
Tedlar® bags (or other inert sample collection bags)
-
SPME fiber assembly with a suitable coating (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
GC-MS system with a capillary column suitable for VOC analysis (e.g., DB-5ms, HP-5MS)
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to create a calibration curve.
Breath Sample Collection
-
Subject Preparation: To minimize exogenous VOCs, subjects should avoid smoking, eating, and drinking (except water) for at least 2 hours prior to sample collection.
-
Environmental Control: Collect breath samples in a well-ventilated room with low background VOC levels.
-
Collection Procedure:
-
Have the subject inhale deeply and hold their breath for 5 seconds.
-
The subject should then exhale slowly and completely into a Tedlar® bag.
-
To collect alveolar breath, which is rich in endogenous VOCs, the initial part of the exhalation can be discarded.
-
Seal the bag immediately after collection.
-
Sample Preparation and Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound in breath.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min) Ramp 1: 5 °C/min to 150 °C Ramp 2: 15 °C/min to 250 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | 43, 57, 71, 85 (quantification and qualifier ions) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
Quantitative Analysis
-
Calibration Curve Construction:
-
For each concentration of the working standard solutions, inject a known volume into a clean, empty Tedlar® bag filled with a known volume of inert gas.
-
Allow the standard to equilibrate within the bag.
-
Perform SPME pre-concentration and GC-MS analysis as described above.
-
Plot the peak area of the quantification ion (e.g., m/z 57) against the known concentration of this compound to generate a calibration curve.
-
-
Sample Quantification:
-
Perform SPME pre-concentration and GC-MS analysis on the collected breath samples.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Determine the peak area of the quantification ion.
-
Calculate the concentration of this compound in the breath sample using the equation derived from the calibration curve.
-
Logical Relationship for Biomarker Validation
The validation of this compound as a biomarker involves a series of logical steps, from initial discovery to clinical application.
References
Application Notes and Protocols for Breath Analysis in Biomarker Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Breath analysis is a rapidly emerging, non-invasive approach for biomarker discovery with significant potential in early disease detection, patient stratification, and monitoring treatment responses.[1] Exhaled breath contains a complex mixture of volatile organic compounds (VOCs) that are byproducts of metabolic processes throughout the body.[2] Alterations in these metabolic processes due to disease can lead to changes in the composition of VOCs in breath, creating a unique "breathprint" that can serve as a biomarker for specific pathological conditions. This document provides an overview of key techniques, detailed experimental protocols, and data analysis workflows for the application of breath analysis in clinical research and drug development.
Core Analytical Techniques for Breath Analysis
The primary analytical platforms for breathomics can be broadly categorized into two groups: chromatography-based methods, which separate compounds before detection, and direct-injection mass spectrometry techniques, which offer real-time analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Considered the gold standard for VOC analysis, GC-MS offers high sensitivity and reproducibility.[2][3] It excels at separating complex mixtures of VOCs and providing confident identification of unknown compounds, making it ideal for the initial biomarker discovery phase.[3]
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): A real-time analytical technique that uses soft chemical ionization with selected reagent ions (H₃O⁺, NO⁺, O₂⁺) to quantify VOCs directly from a breath sample without pre-concentration or chromatographic separation.[4][5] Its speed and ease of use make it suitable for high-throughput screening and clinical applications.[6]
-
Proton Transfer Reaction Mass Spectrometry (PTR-MS): Similar to SIFT-MS, PTR-MS is a real-time technique that utilizes soft chemical ionization, primarily with H₃O⁺ ions, for the sensitive detection of VOCs.[5][7] It is particularly well-suited for monitoring dynamic changes in breath VOC concentrations.[8]
Quantitative Data Presentation: Comparison of Techniques
The selection of an analytical technique depends on the specific research question, balancing the need for comprehensive profiling with the demand for high-throughput analysis. The following table summarizes key performance characteristics of the major breath analysis platforms.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Proton Transfer Reaction Mass Spectrometry (PTR-MS) |
| Principle | Chromatographic separation followed by mass analysis.[9] | Direct chemical ionization with selected reagent ions.[4] | Direct chemical ionization via proton transfer.[5] |
| Analysis Time | Long (30-60 minutes per sample) due to chromatography.[6][10] | Fast (real-time, seconds to minutes per sample).[4] | Fast (real-time, seconds to minutes per sample).[8] |
| Sample Prep. | Requires pre-concentration (e.g., Thermal Desorption).[3] | Typically none required for direct analysis.[4] | Typically none required for direct analysis.[5] |
| Limit of Detection | High sensitivity; ppt (B1677978) to low ppb range (e.g., 0.01-0.13 nmol·mol⁻¹).[11][12] | High sensitivity; low ppb to ppt range.[4][5] | High sensitivity; sub-ppb to ppt range (e.g., 0.15-1.23 ppbV).[7][13] |
| Identification | High confidence via spectral library matching.[2] | Tentative, based on mass-to-charge ratio and known reactions. | Tentative, based on mass-to-charge ratio. |
| Quantification | Excellent, requires calibration with standards. | Excellent, based on known reaction kinetics.[4] | Very good, requires calibration. |
| Strengths | Gold standard for untargeted biomarker discovery, separates isomers.[2] | High throughput, absolute quantification without calibration standards.[14] | High sensitivity, real-time monitoring of dynamic processes.[8][15] |
| Limitations | Slow, not suitable for point-of-care, requires complex data processing.[10][16] | Cannot distinguish between isomers.[17] | Cannot distinguish between isomers, potential for fragmentation.[18][19] |
Experimental Protocols
Protocol 1: Breath Sample Collection and Pre-concentration using Thermal Desorption (TD)
This protocol is standard for offline analysis, particularly with GC-MS.
Materials:
-
Breath sampling device (e.g., Bio-VOC sampler, ReCIVA® Breath Sampler).[11]
-
Inert, single-use mouthpieces.
-
Thermal desorption (TD) tubes packed with a sorbent material (e.g., Tenax TA).[20]
-
Pump for active sampling (if required by the collection method).[21]
-
Blank TD tubes for quality control.
-
Parafilm or sealing caps (B75204) for TD tubes.
Procedure:
-
Subject Preparation: The subject should avoid eating, drinking (except water), smoking, and strenuous exercise for at least 2 hours prior to sample collection to minimize exogenous VOCs.[21] A 5-10 minute washout period, where the subject breathes ambient or filtered air, is recommended immediately before sampling.
-
Device Assembly: Assemble the breath sampler with a new mouthpiece and a pre-conditioned TD tube according to the manufacturer's instructions.
-
Breath Collection:
-
Instruct the subject to exhale tidally through the mouthpiece. Many devices are designed to collect the last portion of the breath (end-tidal breath), which is richer in endogenous compounds.
-
Collect a standardized volume of breath (e.g., 1-2 liters) onto the TD tube. The Bio-VOC sampler is designed to collect a fixed volume (e.g., 175 mL) per exhalation, and multiple exhalations can be collected on the same tube.[22]
-
-
Sample Handling and Storage:
-
After collection, immediately remove the TD tube and seal both ends with appropriate caps.
-
Label the tube with a unique identifier.
-
Collect a "room air" blank by drawing the same volume of ambient air through a separate TD tube to serve as a background control.
-
Store the sealed tubes at 4°C. Samples can be stable for up to 14 days at this temperature.[11] For longer-term storage, -80°C is recommended.[23] Minimize freeze-thaw cycles.[23][24]
-
Protocol 2: Analysis of VOCs by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
Instrumentation:
-
Thermal Desorber (e.g., Markes TD-100).[22]
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
GC Column suitable for VOC analysis (e.g., VF-624ms).[11]
Procedure:
-
Thermal Desorption:
-
Place the TD tube in the thermal desorber.
-
Primary Desorption: Heat the tube to desorb the trapped VOCs. A typical condition is 280-310°C for 5-10 minutes.[11][22] The desorbed analytes are transferred with a flow of inert gas (e.g., helium) to a cooled focusing trap.
-
Secondary Desorption (Trap Desorption): The focusing trap is rapidly heated (e.g., to 300°C) to inject the VOCs as a narrow band into the GC column.[20]
-
-
Gas Chromatography:
-
The VOCs are separated based on their volatility and interaction with the stationary phase of the GC column.
-
An example temperature program:
-
-
Mass Spectrometry:
-
As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented.[12]
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data is acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known biomarkers.[11]
-
-
Data Analysis:
-
The resulting chromatograms are processed to detect peaks, correct the baseline, and align retention times across samples.[25]
-
VOCs are identified by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Statistical analysis is performed to identify VOCs that differ significantly between study groups (e.g., healthy vs. disease).
-
Protocol 3: Real-Time Breath Analysis by SIFT-MS or PTR-MS
Instrumentation:
-
SIFT-MS or PTR-MS instrument.
-
Heated, inert sampling line.
-
Disposable mouthpiece and bacterial/viral filter.[26]
Procedure:
-
Instrument Setup:
-
Allow the instrument to warm up and stabilize according to the manufacturer's guidelines.
-
Perform mass calibration and check reagent ion signals.[15]
-
-
Background Measurement:
-
Before the subject provides a sample, analyze the ambient room air for several minutes to establish a stable background signal. This is crucial for distinguishing endogenous VOCs from environmental contaminants.[15]
-
-
Breath Sampling:
-
The subject sits (B43327) upright and breathes normally.
-
The subject places the mouthpiece in their mouth and exhales gently and steadily into the sampling line for several breathing cycles (typically 3-5).
-
The instrument continuously draws a small flow of breath into the reaction tube for real-time analysis.
-
-
Data Acquisition:
-
The instrument records the ion signals for the reagent ions and product ions over time. The data will show distinct peaks in VOC concentration corresponding to each exhalation.
-
Software is used to identify the exhalation phases, often using a tracer compound like CO₂ or acetone.[15]
-
-
Data Analysis:
-
The concentration of each target VOC is calculated in real-time based on the ion signals and known reaction rates (for SIFT-MS) or calibration factors (for PTR-MS).[4]
-
The data from the exhalation plateaus (representing alveolar air) is averaged to provide a representative concentration for each VOC.
-
Statistical analysis is then used to compare VOC profiles between different groups.
-
Visualization of Workflows and Pathways
General Workflow for Breath Biomarker Discovery
Experimental Workflow for TD-GC-MS Analysis
Experimental Workflow for Real-Time SIFT/PTR-MS Analysis
Conclusion
Breath analysis offers a powerful, non-invasive window into the metabolic state of an individual. The choice of analytical technique is critical and should be tailored to the research objective. GC-MS provides unparalleled detail for biomarker discovery, while SIFT-MS and PTR-MS offer the speed and sensitivity required for large-scale clinical studies and real-time monitoring. Adherence to standardized protocols for sample collection, analysis, and data processing is paramount to ensure the generation of robust and reproducible results, which will be essential for translating breath biomarkers into clinical practice.[27]
References
- 1. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 3. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of volatile metabolites in exhaled breath by selected ion flow tube mass spectrometry, SIFT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyphenated Mass Spectrometry versus Real-Time Mass Spectrometry Techniques for the Detection of Volatile Compounds from the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Thermal Desorption with Selected Ion Flow Tube Mass Spectrometry for Analyses of Breath Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Diagnostic Technology of Volatile Organic Compounds Real Time analysis Analysis From Exhaled Breath of Gastric Cancer Patients Using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. owlstonemedical.com [owlstonemedical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Extending PTR based breath analysis to real-time monitoring of reactive volatile organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Breath Analysis Research with SIFT-MS - Syft Technologies [syft.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Common Strategies and Factors Affecting Off-Line Breath Sampling and Volatile Organic Compounds Analysis Using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) | MDPI [mdpi.com]
- 22. Evaluation of Bio-VOC Sampler for Analysis of Volatile Organic Compounds in Exhaled Breath - PMC [pmc.ncbi.nlm.nih.gov]
- 23. metabolon.com [metabolon.com]
- 24. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 25. researchgate.net [researchgate.net]
- 26. Advanced setup for safe breath sampling and patient monitoring under highly infectious conditions in the clinical environment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methodology validation, intra-subject reproducibility and stability of exhaled volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fingerprinting Oil Spills with Branched Alkanes
Abstract
Oil spill fingerprinting is a critical process in environmental forensics for identifying the source of pollution and assessing the extent of contamination. Branched alkanes, particularly the isoprenoids pristane (B154290) and phytane (B1196419), serve as robust biomarkers for this purpose. Their resistance to weathering and biodegradation compared to n-alkanes makes them reliable indicators of the oil's origin and subsequent environmental alteration. This application note provides detailed protocols for the analysis of branched alkanes in oil spill samples using gas chromatography-mass spectrometry (GC-MS), along with a summary of key diagnostic ratios for source identification.
Introduction
Petroleum crude oils are complex mixtures of hydrocarbons, each with a unique chemical composition reflecting its source rock and geological history.[1] This inherent variability allows for the "fingerprinting" of spilled oil to match it to its source.[2] While various hydrocarbon classes are used for this purpose, branched alkanes, specifically isoprenoids like pristane (Pr) and phytane (Ph), are particularly valuable.[3][4] These compounds are derived from the phytyl side chain of chlorophyll (B73375) and are more resistant to environmental weathering processes such as evaporation and biodegradation than their straight-chain (n-alkane) counterparts.[3][5]
The ratios of pristane to phytane (Pr/Ph), as well as their ratios to adjacent n-alkanes (Pr/n-C17 and Ph/n-C18), provide crucial information about the depositional environment of the source rock (oxic vs. anoxic), the type of organic matter input, and the degree of weathering the oil has undergone since being spilled.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for identifying and quantifying these branched alkanes, offering the necessary sensitivity and selectivity to analyze complex environmental samples.[9][10]
This document outlines the standard operating procedures for sample collection, preparation, and GC-MS analysis of branched alkanes for oil spill fingerprinting, targeting researchers, environmental scientists, and analytical chemists.
Data Presentation
The following tables summarize key diagnostic ratios of branched alkanes used in oil spill fingerprinting. These ratios can help in differentiating between oil sources and assessing the degree of weathering.
Table 1: Diagnostic Branched Alkane Ratios in Crude Oils for Source Identification.
| Diagnostic Ratio | Typical Range | Interpretation |
| Pristane/Phytane (Pr/Ph) | < 1.0 | Anoxic, often hypersaline or carbonate depositional environment.[4][6] |
| 1.0 - 3.0 | Suboxic to oxic depositional environment.[10] | |
| > 3.0 | Terrestrial organic matter input under oxic conditions.[4] | |
| Pristane/n-C17 | Varies | Indicator of biodegradation; ratio increases with weathering.[6] |
| Phytane/n-C18 | Varies | Indicator of biodegradation; ratio increases with weathering.[6] |
Table 2: Effect of Weathering on Branched Alkane Ratios.
| Weathering Process | Effect on Pr/Ph Ratio | Effect on Pr/n-C17 & Ph/n-C18 Ratios |
| Evaporation | Minimal change.[11] | Ratios increase as n-alkanes are lost. |
| Biodegradation | Relatively stable in early stages. | Ratios increase significantly as n-alkanes are preferentially degraded.[6] |
| Photo-oxidation | Minimal change. | Ratios may increase. |
Experimental Protocols
Sample Collection and Preservation
-
Water Samples: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps. Fill the bottles to the top to minimize headspace. Preserve by adding 5 mL of dichloromethane (B109758) (DCM) or by acidifying to a pH < 2 with hydrochloric acid. Store at 4°C.
-
Sediment/Soil Samples: Collect sediment or soil samples using a stainless-steel scoop or core sampler and place them in wide-mouthed glass jars with Teflon-lined lids. Freeze samples at -20°C as soon as possible to halt microbial activity.
Sample Preparation and Extraction
2.1 Water Samples: Liquid-Liquid Extraction
-
Allow the water sample (1 L) to reach room temperature.
-
Transfer the sample to a 2 L separatory funnel.
-
Spike the sample with a surrogate internal standard solution (e.g., deuterated alkanes).
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower DCM layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL aliquots of DCM, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2.2 Sediment/Soil Samples: Ultrasonic or Soxhlet Extraction
-
Homogenize the thawed sediment/soil sample.
-
Weigh approximately 10-20 g of the wet sample into a beaker. Determine the moisture content on a separate subsample by drying at 105°C to a constant weight.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spike the sample with a surrogate internal standard solution.
-
Ultrasonic Extraction:
-
Transfer the sample to a beaker and add 100 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381).
-
Place the beaker in an ultrasonic bath for 15 minutes.
-
Decant the solvent into a flask.
-
Repeat the extraction two more times with fresh solvent.
-
-
Soxhlet Extraction:
-
Place the sample in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.
-
Extract with a 1:1 mixture of acetone and hexane for 18-24 hours.
-
-
Filter the combined extracts and concentrate to approximately 1 mL.
Extract Cleanup and Fractionation
To isolate the saturated hydrocarbon fraction containing the branched alkanes, column chromatography is employed.
-
Prepare a chromatography column by packing a glass column with activated silica (B1680970) gel or alumina.
-
Apply the concentrated extract to the top of the column.
-
Elute the saturated hydrocarbon fraction with n-hexane or pentane.
-
Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
Table 3: Recommended GC-MS Parameters for Branched Alkane Analysis.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Versatile for various sample concentrations. |
| Injector Temperature | 280 - 320°C | Ensures complete vaporization of high-boiling point alkanes.[12] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis.[12] |
| Flow Rate | 1-2 mL/min | A good starting point for optimization.[12] |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar phase) | Provides good separation for a broad range of hydrocarbons. |
| Oven Program | Initial temp: 40°C (hold 3 min), ramp at 6°C/min to 320°C (hold 10 min) | A typical program for a broad range of alkanes.[12] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for these compounds. |
| Ion Source Temperature | 230°C | A common starting point for good ionization.[12] |
| Quadrupole Temperature | 150°C | A typical setting for good mass filtering.[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compounds. |
| Monitored Ions (m/z) | 85 (for n-alkanes and isoprenoids), 183 (Pristane), 197 (Phytane) | Characteristic fragment ions for quantification. |
Data Analysis and Quantification
-
Identify the peaks for pristane, phytane, n-C17, and n-C18 in the chromatogram based on their retention times and mass spectra.
-
Integrate the peak areas of the identified compounds.
-
Calculate the diagnostic ratios (Pr/Ph, Pr/n-C17, Ph/n-C18) using the integrated peak areas.
-
Compare the calculated ratios with those from suspected source oils and reference data to determine the origin of the spill and assess its weathering state.
Mandatory Visualization
Caption: Workflow for oil spill fingerprinting using branched alkanes.
Conclusion
The analysis of branched alkanes, particularly pristane and phytane, by GC-MS is a powerful and well-established method for the forensic investigation of oil spills. The diagnostic ratios derived from these analyses provide valuable insights into the origin of the spilled oil and the environmental processes affecting it. The protocols detailed in this application note provide a robust framework for obtaining reliable and defensible data for environmental monitoring and litigation support.
References
- 1. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bsee.gov [bsee.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Branched Alkanes
This technical support center provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve co-elution issues and improve the gas chromatographic analysis of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution when analyzing branched alkanes?
Co-elution, where two or more compounds elute from the gas chromatography (GC) column at the same time, is a frequent challenge in the analysis of branched alkanes due to their similar chemical properties and boiling points.[1] The main causes include:
-
Inadequate Column Selectivity: The stationary phase of the GC column is the most critical factor for separation.[1] For non-polar branched alkanes, a non-polar stationary phase is typically used. However, subtle structural differences among isomers may necessitate a different phase chemistry to achieve separation.[1]
-
Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]
-
Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not provide sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, resulting in peak broadening and co-elution.[1]
Q2: How can I confirm if co-elution is occurring in my chromatogram?
Identifying co-elution is the first step toward resolving it. Here are several methods to confirm co-elution:
-
Visual Inspection of Peak Shape: Asymmetrical peaks, such as those with a "shoulder" or significant "tailing," are strong indicators of co-elution.[2] While a perfectly symmetrical peak doesn't guarantee purity, an asymmetrical one warrants further investigation.[2]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectra across the peak.[3] By comparing the mass spectrum at the beginning, apex, and end of the peak, you can identify any inconsistencies. If the mass spectra differ, it confirms the presence of multiple components.[2]
-
Use of Reference Standards: Injecting individual standards of the suspected co-eluting compounds under the same chromatographic conditions can help confirm their retention times and whether they overlap.[4]
Q3: When should I consider using a different GC column?
Consider changing your GC column when you've exhausted method optimization techniques (temperature program, flow rate) on your current column and co-elution persists.[3] Key factors to consider for a new column are the stationary phase, column length, internal diameter (ID), and film thickness.[5] For complex mixtures of branched alkanes, a longer column with a smaller internal diameter will generally provide better resolution.[6]
Troubleshooting Guides
This section provides a systematic approach to resolving co-eluting peaks of branched alkanes.
Guide 1: Optimizing GC Method Parameters
Before considering a new column, optimizing the parameters of your current method is the most efficient first step.
-
Step 1: Optimize the Oven Temperature Program.
-
Symptom: Peaks are poorly resolved.
-
Solution: A slower temperature ramp rate can significantly improve the separation of closely eluting compounds.[3] By decreasing the ramp rate, analytes have more time to interact with the stationary phase, which enhances resolution.[3]
-
Action: Reduce the temperature ramp rate in increments of 1-2°C/min in the region where the co-elution occurs.[3] Consider adding a short isothermal hold just before the elution of the critical pair to improve separation.[3]
-
-
Step 2: Adjust the Carrier Gas Flow Rate.
-
Symptom: Peaks are broad, leading to poor resolution.
-
Solution: The carrier gas flow rate affects column efficiency. Every column has an optimal flow rate for maximum resolution.[3]
-
Action: Consult the column manufacturer's guidelines to determine the optimal flow rate for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).[3] Verify that your system is operating at this optimal rate.
-
The following diagram illustrates the initial troubleshooting workflow for co-elution issues.
References
Technical Support Center: Separation of Trimethyloctane Isomers
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for improving the separation of trimethyloctane and other branched alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating trimethyloctane isomers?
A1: Capillary Gas Chromatography (GC) is the most powerful and widely used technique for separating volatile, structurally similar compounds like trimethyloctane isomers.[1][2] The high efficiency of capillary columns, combined with precise temperature control, allows for the resolution of isomers with very close boiling points.[1]
Q2: How does the structure of a trimethyloctane isomer influence its separation?
A2: The structure, specifically the degree and position of branching, is the primary factor influencing separation. For non-polar compounds like alkanes, elution order in GC on a non-polar column is primarily determined by boiling point.[3]
-
Boiling Point: Increased branching leads to a more compact, spherical molecular shape. This reduces the available surface area for intermolecular van der Waals forces, resulting in a lower boiling point compared to less branched or linear isomers of the same molecular weight.[4]
-
Elution Order: Consequently, more highly branched isomers are more volatile and will typically elute earlier from a non-polar GC column.[4]
Q3: What type of GC column is best suited for separating trimethyloctane isomers?
A3: A non-polar capillary column is the ideal choice.[3][5] The separation of alkanes is governed by their boiling points, and non-polar stationary phases (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) separate compounds primarily based on this property.[5] For very complex isomer mixtures, longer columns (e.g., 60-100m) provide higher resolution.[5]
Troubleshooting Guide
This section addresses common problems encountered during the GC separation of trimethyloctane isomers.
Problem: Why are my isomer peaks co-eluting or showing poor resolution?
Answer: Poor resolution is the most common challenge and can stem from several factors.[6][7] The key is to systematically optimize your column and method parameters.
-
Inadequate Column Selection: Ensure you are using a non-polar capillary column of sufficient length (a 30m column is a good starting point, but 60m or longer may be needed for complex mixtures).[5]
-
Suboptimal Temperature Program: A slow oven temperature ramp rate (e.g., 2-5°C/min) enhances the separation of closely eluting isomers.[5] If the initial oven temperature is too high, volatile isomers will not condense effectively at the column head, leading to broad or split peaks.[8]
-
Incorrect Carrier Gas Flow Rate: The carrier gas (Helium or Hydrogen) must be set to its optimal linear velocity to maximize column efficiency. Flow rates that are too high or too low will decrease resolution and broaden peaks.[9]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting and loss of resolution.[9] Try diluting your sample or increasing the split ratio.[9]
Problem: I'm seeing unexpected "ghost peaks" in my chromatogram.
Answer: Ghost peaks are signals that appear in your analysis, even during blank runs.[6] They typically result from contamination or carryover.[6][7]
-
Septum Bleed: Degraded particles from the injection port septum can enter the system. Replace the septum regularly.[6]
-
Contaminated Inlet: Residues from previous injections can accumulate in the inlet liner. Clean or replace the liner.[6]
-
Sample Carryover: A contaminated syringe can introduce residual sample from a previous run. Implement a thorough syringe rinse protocol between injections.[7]
Problem: My chromatographic peaks are asymmetrical (tailing or fronting).
Answer: Asymmetrical peaks are a common sign of issues with the column or injection.
-
Peak Tailing: This can be caused by active sites in the inlet or on the column that interact undesirably with analytes. It can also be caused by a poor column cut.[8] Consider using a deactivated inlet liner or trimming the first 10-20cm from the front of the column.[8]
-
Peak Fronting: This is a classic symptom of column overloading.[9] Decrease the amount of sample injected by either diluting the sample or increasing the split ratio.[9]
Data Presentation
Table 1: Influence of GC Parameters on Isomer Separation
This table summarizes how adjusting key GC parameters can affect the separation of trimethyloctane isomers.
| Parameter | Change | Effect on Resolution | Effect on Analysis Time | Recommendation for Isomer Separation |
| Column Length | Increase | Increases | Increases | Use a longer column (≥60 m) for complex mixtures.[5] |
| Column Internal Diameter (ID) | Decrease | Increases | Increases Head Pressure | A 0.25 mm ID is a good balance of efficiency and capacity.[3][5] |
| Stationary Phase Film Thickness | Increase | Increases (for volatiles) | Increases | A standard film (0.25-0.50 µm) is suitable for C11 isomers.[5] |
| Oven Temperature Ramp Rate | Decrease | Increases | Increases | Use a slow ramp rate (e.g., 2-5 °C/min) to improve separation.[5] |
| Carrier Gas Flow Rate | Optimize | Maximizes at Optimum | Decreases | Set to the optimal linear velocity for He or H₂. |
Table 2: Boiling Points of Select C11 Alkane Isomers
This table illustrates the principle that increased branching lowers the boiling point, which is the primary basis for GC separation on a non-polar column.
| Isomer Name | Structure | Boiling Point (°C) | Expected Elution Order |
| n-Undecane | Linear | ~196 | Late |
| 2-Methyldecane | Single Branch | ~193 | Intermediate |
| 2,2,4-Trimethyloctane | Highly Branched | ~171 | Early |
| 2,3,6-Trimethyloctane | Highly Branched | ~177-179 | Early |
(Note: Boiling points are approximate and sourced from chemical databases and literature principles. The exact elution order can also be subtly influenced by stationary phase interactions.)
Experimental Protocols
Protocol: High-Resolution Capillary GC for Trimethyloctane Isomer Separation
This protocol provides a starting point for developing a robust separation method. Optimization will be required based on your specific isomer mixture and instrumentation.
1. Sample Preparation
-
Prepare a stock solution of your trimethyloctane isomer mixture at 1000 µg/mL in a volatile, high-purity solvent like n-hexane.
-
Create a working standard by diluting the stock solution to a final concentration of 10-50 µg/mL in n-hexane.
2. Instrumentation and Conditions
-
Gas Chromatograph: Any standard GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent).
-
Recommended Dimensions: 60 m length x 0.25 mm ID x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, set to the column manufacturer's recommended optimal flow rate or linear velocity (typically ~35-40 cm/s for Helium).
-
Inlet Conditions:
-
Temperature: 250 °C
-
Injection Mode: Split
-
Split Ratio: 50:1 (adjust based on sample concentration to avoid overload).[5]
-
Injection Volume: 1.0 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 3 °C/minute to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Detector (FID) Conditions:
-
Temperature: 300 °C
-
Hydrogen Flow: ~30 mL/min (optimize for your detector)
-
Air Flow: ~300 mL/min (optimize for your detector)
-
Makeup Gas (N₂ or He): ~25 mL/min
-
3. Analysis Sequence
-
Perform a blank injection (n-hexane only) to check for system contamination and ghost peaks.[6]
-
Inject the prepared working standard to determine the retention times and peak shapes for your target isomers.
-
Inject unknown samples.
-
Run a standard periodically throughout a long sequence to check for retention time drift.
4. Data Analysis
-
Identify peaks in the sample chromatogram by comparing retention times with the standard.
-
Integrate the peak areas for quantification. The relative percentage of each isomer can be calculated assuming a similar detector response factor for all isomers.
References
- 1. vurup.sk [vurup.sk]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Mass Spectral Interpretation of C11H24 Isomers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectral interpretation of undecane (B72203) (C11H24) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the molecular ion (M+) peak for my C11H24 isomer very weak or completely absent in the mass spectrum?
A1: The molecular ion peak for long-chain and branched alkanes is often weak or absent.[1] This is because the energy from the ionization process (typically 70 eV in Electron Ionization) is rapidly distributed throughout the molecule, leading to extensive fragmentation.[2] The C-C bonds in alkanes are relatively weak and prone to cleavage.[3] For branched alkanes, the molecular ion is even less abundant because fragmentation is highly favored at the branching points, which leads to the formation of more stable secondary or tertiary carbocations.[1][3][4]
Q2: My mass spectrum for an undecane sample shows a series of peaks separated by 14 mass units (e.g., m/z 43, 57, 71, 85). What does this pattern signify?
A2: This characteristic pattern is a hallmark of straight-chain alkanes. The clusters of peaks, each 14 Da apart, represent the sequential loss of CH2 groups.[5] The most abundant peaks in these clusters typically correspond to alkyl carbocations with the formula [CnH2n+1]+.[3][6] For n-undecane, this series of C3, C4, C5, and C6 fragments is expected.
Q3: How does branching in a C11H24 isomer affect the fragmentation pattern compared to n-undecane?
A3: Branching significantly alters the mass spectrum. Alkanes preferentially fragment at the point of branching because this cleavage yields more stable secondary or tertiary carbocations.[3][4] This results in one or more fragment peaks being significantly more intense than the others in the spectrum. For example, while n-undecane shows a relatively even distribution of fragment intensities, an isomer like 3-methyldecane (B1670053) will show a very prominent peak corresponding to the loss of a propyl or heptyl radical at the branch point.
Q4: I am trying to distinguish between two isomers, 2-methyldecane (B42159) and 5-methyldecane. What key differences should I look for in their mass spectra?
A4: To distinguish between positional isomers, you must identify the fragments formed by cleavage at the branching point.
-
For 2-methyldecane: Cleavage at the C2 position will result in the loss of a methyl radical (CH3•, 15 Da) to form a stable secondary carbocation at m/z 141 (M-15), or the loss of an octyl radical (C8H17•, 113 Da) to form an isopropyl cation at m/z 43. The peak at m/z 43 is expected to be very intense.
-
For 5-methyldecane: Cleavage at the C5 position will lead to the loss of a butyl radical (C4H9•, 57 Da) or a hexyl radical (C6H13•, 85 Da). This will produce prominent peaks at m/z 99 (M-57) and m/z 71 (M-85). By comparing the m/z values of the most intense fragment peaks, you can deduce the location of the methyl branch.
Q5: What is the significance of the "base peak" in the mass spectrum of an alkane?
A5: The base peak is the most intense (tallest) peak in the mass spectrum, assigned a relative abundance of 100%.[7] For alkanes, the base peak typically corresponds to the most stable carbocation fragment formed during ionization.[4] In branched alkanes, this is often the fragment resulting from cleavage at the branch point due to the enhanced stability of the resulting carbocation.[4] For many straight-chain alkanes, the C4H9+ ion (m/z 57) is a common base peak.[6]
Data Presentation: Characteristic Fragments of C11H24 Isomers
The following table summarizes the expected key fragment ions for n-undecane and two of its branched isomers. The relative intensity of these diagnostic peaks is crucial for identification.
| Isomer Structure | Molecular Ion (M+) m/z=156 | Key Diagnostic Fragment Ions (m/z) | Expected Base Peak (m/z) | Fragmentation Rationale |
| n-Undecane | Weak / Absent | 43, 57, 71, 85 | 57 or 43 | Homologous series from C-C bond cleavage. |
| 2-Methyldecane | Very Weak / Absent | 43, 141 (M-15) | 43 | Preferential cleavage at the C2 branch, forming a stable isopropyl cation. |
| 4-Methyldecane (B1670055) | Very Weak / Absent | 71, 127 (M-29) | 71 | Preferential cleavage at the C4 branch, forming a stable secondary C5 carbocation. |
Experimental Protocols
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol outlines a standard procedure for the analysis of C11H24 isomers.
-
Sample Preparation:
-
Dissolve the C11H24 isomer sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
-
Ensure the solvent is of high purity to avoid interference.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkane isomers.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library matching.[8]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 500.[8] This range covers the molecular ion and all expected fragments.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the C11H24 isomer.
-
Extract the mass spectrum for that peak.
-
Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[8]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the fragmentation of a branched C11H24 isomer, 4-methyldecane, following electron ionization.
Caption: Fragmentation pathway of 4-methyldecane in an EI mass spectrometer.
References
- 1. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 2. uni-saarland.de [uni-saarland.de]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2,3,6-Trimethyloctane Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of 2,3,6-Trimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound analysis?
A1: A matrix effect is an interference phenomenon where components of the sample, other than the analyte (this compound), alter the analytical signal.[1][2] This interference can lead to either an artificial increase (enhancement) or decrease (suppression) in the measured response, compromising the accuracy and reproducibility of the quantification.[3][4] These effects can occur at any stage of the analysis, including sample extraction, injection, and detection.[1]
Q2: Why is this compound susceptible to matrix effects?
A2: As a volatile organic compound (VOC), this compound is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[5] In GC-MS, matrix effects often manifest as signal enhancement.[5] This occurs when non-volatile components from the sample matrix accumulate in the GC inlet liner, covering "active sites."[5][6] These active sites would otherwise cause the thermal degradation of the analyte. By blocking these sites, the matrix components inadvertently protect the analyte, leading to a stronger signal and an overestimation of its concentration.[5]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The presence of matrix effects can be identified by comparing the signal response of a standard prepared in a pure solvent against the response of the same standard spiked into a blank sample matrix extract (post-extraction spike).[4][7] A significant difference between these two responses indicates the presence and magnitude of the matrix effect. Another common method is to compare results from an external calibration with those from a standard addition or matrix-matched calibration.[1] Inconsistent recoveries, poor reproducibility, and calibration curve non-linearity can also be symptoms of matrix effects.[4]
Q4: What are the most common strategies to mitigate matrix effects?
A4: Several strategies can be employed:
-
Sample Preparation: Optimize sample cleanup to selectively remove interfering matrix components.[7][8] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common.[8] For volatile compounds like this compound, headspace analysis or purge-and-trap can effectively separate the analyte from non-volatile matrix components.[9][10][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[2][12] This approach is only feasible if the resulting analyte concentration remains above the method's limit of quantification.[12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte can compensate for predictable matrix effects.[5][13]
-
Internal Standards: Using a stable isotopically labeled (SIL) internal standard is the most effective way to correct for matrix effects.[7] The SIL standard behaves almost identically to the analyte during sample preparation and analysis, providing reliable normalization. If a SIL version is unavailable, a structural analog can be used, though it may not compensate as effectively.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC inlet liner or column contamination. Peak fronting can also be caused by column overload.[15][16][17]
-
Troubleshooting Steps:
-
Clean/Replace Inlet Liner: The inlet liner is a primary site for interaction between the sample and the GC system. Replace it with a new, deactivated liner.[15][16]
-
Column Maintenance: Trim the first 0.5-1 meter from the front of the column to remove accumulated non-volatile residues.[16]
-
Check for Overload: If experiencing peak fronting, reduce the injection volume or dilute the sample.[15][18]
-
Use Analyte Protectants: In some GC applications, adding "analyte protectants" to samples and standards can help mask active sites.[5]
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Uncontrolled matrix effects that vary between samples.
-
Troubleshooting Workflow: The following decision tree can help diagnose and address the issue.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. env.go.jp [env.go.jp]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. scispace.com [scispace.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. m.youtube.com [m.youtube.com]
- 17. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimizing GC-MS for Volatile Organic Compound (VOC) Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Volatile Organic Compounds (VOCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your GC-MS experiments for VOC analysis.
Issue: Poor Peak Shape - Tailing Peaks
Q1: My chromatogram shows tailing peaks for my VOC analytes. What are the potential causes and how can I fix this?
A1: Peak tailing is a common issue in GC-MS analysis and can significantly affect resolution and quantification.[1] The primary causes are often related to active sites in the GC system, improper column installation, or mismatched analytical conditions. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Polar or ionogenic analytes can interact with active sites (e.g., silanol (B1196071) groups) in the liner or at the head of the column.[1] Replace the inlet liner with a fresh, deactivated one. You can also trim 10-20 cm from the front of the column to remove active sites that have developed over time.[1] |
| Improper Column Installation | A poor column cut or incorrect installation depth in the inlet can cause peak tailing.[1][2] Re-cut the column, ensuring a clean, 90-degree cut, and inspect it with a magnifier.[1] Re-install the column according to the manufacturer's instructions for the correct height in the inlet.[1] |
| Contaminated Liner or Column | Debris or non-volatile matrix components can accumulate in the liner or at the head of the column.[2] Clean or replace the liner.[2] Trim a few centimeters off the front of the column.[2] |
| Mismatch between Analyte/Solvent and Stationary Phase Polarity | Injecting a sample in a solvent with a polarity that is not compatible with the stationary phase can lead to poor peak shape.[2] If possible, change the solvent to one that is more compatible with your column's stationary phase.[2] |
| Sub-optimal Inlet Temperature | If the inlet temperature is too low, analytes may not vaporize quickly and uniformly, leading to tailing peaks.[3] The temperature should be high enough to ensure rapid vaporization but not so high as to cause thermal degradation of the analytes.[3] |
| Dead Volume | Poorly installed liners or columns can create dead volumes in the flow path.[2] Ensure the liner and column are installed correctly to minimize any empty spaces.[2] |
Experimental Protocol: Column Trimming
-
Cool Down: Ensure the GC oven and inlet have cooled down to room temperature.
-
Vent the MS: If applicable, vent the mass spectrometer according to the manufacturer's instructions.
-
Remove the Column: Carefully disconnect the column from the inlet and detector.
-
Inspect and Cut: Using a ceramic scoring wafer or a sapphire scribe, score the column tubing lightly about 10-20 cm from the inlet end.[2]
-
Break Cleanly: Gently break the column at the score. Inspect the cut with a magnifier to ensure it is clean and square.[2]
-
Reinstall: Reinstall the column in the inlet and detector, ensuring the correct insertion depth.
-
Leak Check: Perform a leak check before heating the system.
-
Condition the Column: Condition the column according to the manufacturer's recommendations before running samples.
Caption: A logical workflow for troubleshooting common GC peak shape issues.
Issue: Low Sensitivity / Poor Signal-to-Noise
Q2: I am analyzing trace levels of VOCs, but the sensitivity of my GC-MS system is too low. How can I improve it?
A2: Achieving high sensitivity is crucial for trace-level VOC analysis. Several factors, from sample introduction to MS detector settings, can be optimized to enhance signal intensity.[4]
Strategies for Improving Sensitivity:
| Parameter | Optimization Strategy |
| Injection Technique | For trace analysis, a splitless injection is generally preferred over a split injection as it transfers the entire sample onto the column.[5] Programmed Temperature Vaporization (PTV) inlets can also enhance sensitivity by allowing for large-volume injections.[6] |
| Inlet Liner | Use an Ultra Inert liner to minimize analyte degradation and adsorption, especially for active compounds.[5] The liner's internal volume should be appropriate for the solvent and injection volume to prevent backflash.[7] |
| GC Column Dimensions | Using a column with a smaller internal diameter (e.g., 0.18 mm) and a thinner film can produce narrower peaks, which increases the signal-to-noise ratio and, therefore, sensitivity.[6] |
| Carrier Gas Flow | Operating in constant flow mode can improve reproducibility and sensitivity, especially with temperature programming.[8] |
| MS Ion Source | A clean ion source is critical for optimal sensitivity. If the source is dirty, it should be cleaned according to the manufacturer's instructions. Increasing the source temperature can sometimes help keep it cleaner for longer but may also increase background noise.[3] |
| Mass Spectrometer Tuning | Regularly tune the mass spectrometer to ensure optimal performance. For trace analysis, consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, which are significantly more sensitive than full scan mode.[4][6] |
| Sample Preparation | Techniques like Solid-Phase Microextraction (SPME) or Purge and Trap can pre-concentrate VOCs from the sample matrix, leading to a significant increase in sensitivity.[9] |
Experimental Protocol: Basic MS Tuning Check
-
Load Tuning Solution: Introduce the appropriate tuning compound (e.g., PFTBA) into the MS system as per the manufacturer's guidelines.
-
Run Autotune: Execute the automated tuning program provided by your instrument's software. This will optimize lens voltages, ion source parameters, and mass calibration.
-
Review Tune Report: Examine the tune report for key parameters such as peak shape, resolution, and ion ratios. Compare these to the manufacturer's specifications to ensure the instrument is performing correctly.
-
Manual Tuning (Advanced): For specific applications, manual tuning of certain parameters, such as the declustering potential or collision energy in MS/MS systems, can further optimize sensitivity for target analytes.[10]
Caption: Key areas for optimization to enhance GC-MS sensitivity for VOCs.
Frequently Asked Questions (FAQs)
Q3: What type of GC column is best for VOC analysis?
A3: The choice of a GC column is critical for successful VOC analysis.[11] For most VOC applications, a wall-coated open tubular (WCOT) capillary column is recommended.[12] The ideal column will depend on the specific VOCs being analyzed, but here are some general guidelines:
GC Column Selection for VOCs:
| Parameter | Recommendation | Rationale |
| Stationary Phase | A non-polar phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5ms) is a good starting point for a wide range of VOCs. For more polar VOCs, a wax-type or a 624-type column may be more suitable.[13] | The "like dissolves like" principle applies; the stationary phase chemistry should match the polarity of the analytes for optimal separation.[14] |
| Internal Diameter (ID) | A 0.25 mm ID column offers a good balance between efficiency and sample capacity. For higher efficiency and sensitivity, a smaller ID (e.g., 0.18 mm) can be used.[6] | Smaller ID columns provide better resolution but have lower sample capacity. |
| Film Thickness | For highly volatile compounds, a thicker film (e.g., 1.0 µm or more) is recommended to increase retention and improve separation.[12] | Thicker films increase retention of volatile analytes, which may eliminate the need for sub-ambient oven temperatures. |
| Column Length | A 30-meter column is a standard length for many VOC applications. Longer columns (e.g., 60 m) provide higher resolution for complex mixtures.[15] | Longer columns increase analysis time but provide better separation of closely eluting peaks. |
Q4: How do I select the optimal inlet temperature for my VOC analysis?
A4: The inlet temperature is a critical parameter that affects analyte vaporization, peak shape, and sensitivity.[3] The general rule is to set the temperature high enough to ensure rapid and complete vaporization of all target VOCs without causing thermal degradation.[3]
Inlet Temperature Considerations:
| Scenario | Recommendation |
| Too Low Temperature | Can result in slow vaporization, leading to broad or tailing peaks and reduced sensitivity.[3] |
| Too High Temperature | May cause thermal degradation of labile compounds, leading to inaccurate quantification and the appearance of artifact peaks. |
| General Starting Point | A common starting point for the inlet temperature is 250 °C.[16] However, this should be optimized based on the boiling points of your specific analytes and the thermal stability of the least stable compound in your mixture. |
Experimental Protocol: Inlet Temperature Optimization
-
Analyte Information: Determine the boiling points and thermal stability of your target VOCs.
-
Initial Temperature: Set an initial inlet temperature, for example, 20-30 °C above the boiling point of the highest-boiling analyte.
-
Inject a Standard: Inject a standard solution containing your target VOCs.
-
Evaluate Peak Shape: Assess the peak shape of all analytes. If early eluting peaks are broad, the temperature may be too low.
-
Check for Degradation: Look for the presence of degradation products, which would indicate the temperature is too high.
-
Iterate: Adjust the temperature in 10-20 °C increments and repeat the injection until optimal peak shape and response are achieved for all compounds of interest.
Q5: What are the key parameters to consider when developing a new GC-MS method for VOCs?
A5: Developing a robust GC-MS method requires a systematic approach to optimizing several key parameters.
Method Development Workflow:
Caption: A stepwise workflow for developing a GC-MS method for VOC analysis.
Detailed Steps for Method Development:
-
Define Analytical Goals: Clearly define the target VOCs, the sample matrix, and the required sensitivity (limits of detection and quantification).
-
Column Selection: Choose an appropriate GC column based on the polarity of the target analytes.[14] Consider the column's internal diameter, film thickness, and length to achieve the desired resolution and analysis time.[12]
-
Inlet Optimization: Select the injection mode (split or splitless) based on the sample concentration.[5] Optimize the inlet temperature to ensure efficient vaporization without analyte degradation.[3]
-
Oven Temperature Program: Start with a low initial oven temperature to ensure good trapping of volatile compounds at the head of the column.[1] Develop a temperature ramp that effectively separates all target analytes within a reasonable time. The final temperature should be high enough to elute all compounds of interest.
-
Mass Spectrometer Setup: Tune the mass spectrometer to ensure optimal performance.[10] Select the appropriate acquisition mode (full scan for screening, SIM or MRM for higher sensitivity and selectivity).[6] Set the mass range to cover the m/z values of all target ions.
-
Method Validation: Once the method is developed, it must be validated to ensure it is fit for purpose. This typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 4. Optimizing GC-MS Column Selection for VOC Testing [eureka.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Volatile Organic Compound (VOC) Contamination
Welcome to the Technical Support Center for troubleshooting Volatile Organic Compound (VOC) contamination in your research. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate common sources of VOCs that may impact experimental results.
Frequently Asked Questions (FAQs)
Q1: My blank samples show unexpected peaks in the GC-MS analysis. Could this be VOC contamination?
A1: Yes, unexpected peaks in blank samples are a strong indicator of VOC contamination. These compounds can be introduced at various stages of your experimental workflow, from sample preparation to analysis. Common sources include contaminated solvents, leaching from plastic consumables, outgassing from laboratory equipment, or the general laboratory air.[1] A systematic troubleshooting approach is necessary to identify the specific source.
Q2: What are the most common sources of VOCs in a typical research laboratory?
A2: VOCs in a laboratory environment can originate from a wide array of sources. These can be broadly categorized as:
-
Building Materials and Furnishings: Paints, flooring, adhesives, and furniture can off-gas various VOCs over time.
-
Laboratory Equipment: Incubators, ovens, water baths, and even plastic components of analytical instruments can release VOCs, especially when heated.[2]
-
Consumables: Plasticware such as microcentrifuge tubes, pipette tips, and plates are a significant source of leachable organic compounds.[2][3]
-
Reagents and Solvents: Impurities in solvents, media, and buffers can introduce VOCs.
-
Cleaning and Disinfection Agents: Alcohols, aldehydes, and other volatile disinfectants are common in laboratory air.[4]
-
Personnel: Personal care products like perfumes and lotions can be a source of VOCs.
Q3: Can VOC contamination affect my cell culture experiments?
A3: Absolutely. VOCs can have a significant impact on cell cultures, even at low concentrations. Some VOCs can be cytotoxic, while others may alter cellular metabolism, gene expression, and overall behavior, leading to unreliable and irreproducible results.[3] If you observe changes in cell growth, morphology, or viability that cannot be explained by your experimental variables, VOC contamination should be considered a potential cause.
Q4: How can I minimize background VOC levels in my laboratory?
A4: Minimizing background VOCs requires a multi-faceted approach:
-
Ventilation: Ensure adequate ventilation in the laboratory. Fume hoods should be used when working with volatile substances.
-
Material Selection: Whenever possible, choose laboratory equipment and building materials with low VOC emissions.
-
Good Laboratory Practices: Keep containers with solvents and reagents tightly sealed. Avoid using unnecessary personal care products in the lab.
-
Regular Cleaning: Maintain a consistent cleaning schedule for all laboratory equipment, including incubators and water baths.
-
Air Purification: In sensitive applications like IVF labs, specialized air filtration systems with activated carbon and HEPA filters can be employed to remove VOCs and airborne particulates.
Troubleshooting Guides
Guide 1: Identifying the Source of VOC Contamination in GC-MS Analysis
If you are experiencing background contamination in your GC-MS analysis, follow this step-by-step guide to systematically identify the source.
Experimental Protocol:
-
Analyze a "No Injection" Blank: Run a GC-MS analysis without any injection. This will establish the baseline noise and contamination level of the instrument itself.
-
Analyze a Solvent Blank: Inject the pure solvent used for your sample preparation. If new peaks appear, your solvent is likely contaminated.
-
Test Consumables:
-
Take a new, unused microcentrifuge tube or other plastic consumable.
-
Add your clean solvent to the tube and vortex or incubate under your experimental conditions.
-
Analyze the solvent. The appearance of new peaks indicates leaching from the plasticware.
-
-
Evaluate Sample Preparation Steps: Sequentially test each step of your sample preparation. For example, if you use a solid-phase extraction (SPE) cartridge, pass clean solvent through it and analyze the eluate.
-
Assess the Laboratory Environment:
-
Collect a sample of the laboratory air using an appropriate air sampling device (e.g., a sorbent tube).
-
Analyze the air sample by thermal desorption GC-MS to identify airborne VOCs.
-
This systematic approach allows you to pinpoint the stage at which contamination is introduced.
Guide 2: Troubleshooting VOC Contamination in Cell Culture
Unexplained variability or poor performance in cell cultures can be due to VOC contamination. This guide provides a workflow to investigate potential sources.
Experimental Protocol:
-
Culture Medium Blank: Incubate a flask containing only your complete cell culture medium (including serum and supplements) under standard culture conditions. After a typical incubation period, analyze the headspace of the flask for VOCs using GC-MS. This will identify any volatile contaminants originating from your medium.
-
Test for Leaching from Consumables:
-
Incubate your complete medium in the different types of plasticware you use (e.g., flasks, multi-well plates, serological pipettes).
-
Analyze the medium from each type of plasticware for leached compounds.
-
-
Incubator Air Quality:
-
Sample the air from within your cell culture incubator and analyze it for VOCs. Elevated levels of certain compounds may indicate outgassing from the incubator components.[2]
-
-
Water Quality: Analyze the purified water used to prepare your media and buffers for the presence of VOCs.
-
Review Laboratory Practices: Evaluate the use of cleaning agents and disinfectants in and around the cell culture area. Ensure that ethanol (B145695) and isopropanol (B130326) used for surface disinfection are of high purity.[4]
Data Presentation
Table 1: Leachable Volatile and Non-Volatile Organic Compounds from Polypropylene (B1209903) (PP) Microcentrifuge Tubes
This table summarizes the total amount of extractable organic compounds and the concentration of water-soluble leachables from different manufacturers' polypropylene microcentrifuge tubes. This data highlights the variability in leachable impurities from common laboratory consumables.
| Manufacturer | Total Extractables (mg/kg) | Total Water-Soluble Volatile Organic Compounds (VOCs) (µg/L) | Total Water-Soluble Non-Volatile Organic Compounds (NVOCs) (µg/L) |
| A | 1,525 | - | - |
| V | 1,320 | - | 31,050 |
| S | 385 | - | - |
| Eppendorf | 255 | up to 75.6 | - |
Data sourced from Eppendorf and Sigma-Aldrich application notes.[2][3] Note: "-" indicates data not provided in the source.
Mandatory Visualization
Caption: A logical workflow for troubleshooting sources of VOC contamination.
Caption: Systematic investigation of VOC sources in cell culture.
References
Technical Support Center: 2,3,6-Trimethyloctane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2,3,6-Trimethyloctane, a volatile organic compound, using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound analysis?
A1: The most common method for analyzing this compound is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2] GC is well-suited for separating volatile and semi-volatile compounds like hydrocarbons.
Q2: What are the key parameters to consider when developing a GC method for this compound?
A2: Key parameters include the choice of the capillary column (a non-polar column is typically suitable for hydrocarbons), carrier gas and its flow rate, oven temperature program, injector temperature, and detector settings.[1][3][4][5]
Q3: How many calibration points are recommended for a reliable calibration curve?
A3: A minimum of five calibration standards is recommended to generate a reliable calibration curve that spans the expected concentration range of the samples.[4][5][6]
Q4: What is an acceptable correlation coefficient (R²) for a calibration curve?
A4: For most applications, a correlation coefficient (R²) of 0.99 or greater is considered acceptable and indicates a good linear relationship between the concentration and the instrument response.[7]
Troubleshooting Guides
Issue 1: Non-linear Calibration Curve
Symptoms:
-
The calibration curve is not a straight line.
-
The correlation coefficient (R²) is below 0.99.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Standard Preparation | Prepare a fresh set of calibration standards, ensuring accurate dilutions and proper solvent choice.[3][6] Verify the purity of the this compound standard. |
| Detector Saturation | The concentration of the highest calibration standard may be outside the linear range of the detector.[6] Dilute the higher concentration standards and re-run the calibration. |
| Active Sites in the GC System | Active sites in the injector liner or column can cause analyte adsorption, leading to a non-linear response, especially at low concentrations.[1][7] Use a deactivated liner and condition the column according to the manufacturer's instructions. |
| Inappropriate Injection Volume | Inconsistent or excessively large injection volumes can lead to non-linearity.[2][6][8] Ensure a consistent and appropriate injection volume is used for all standards and samples. |
| Matrix Effects | Components in the sample matrix can interfere with the analyte signal, causing ion suppression or enhancement.[9][10] Prepare calibration standards in a matrix that matches the sample matrix as closely as possible or use matrix-matched calibration. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Overload | Injecting too much sample can overload the column.[1] Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Active sites due to contamination can cause peak tailing.[1][11] Bake out the column at a high temperature or trim the front end of the column. If the problem persists, the column may need to be replaced. |
| Improper Flow Rate | An incorrect carrier gas flow rate can affect peak shape.[3] Optimize the carrier gas flow rate for the specific column and method. |
| Condensation Effects | If the injector or detector temperature is too low, the analyte may condense, leading to peak distortion. Ensure the injector and detector temperatures are appropriate for the boiling point of this compound (approximately 180°C).[12] |
Issue 3: Irreproducible Retention Times
Symptoms:
-
The time it takes for the this compound peak to appear varies between injections.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Leaks in the GC System | Leaks in the carrier gas line, septum, or fittings can cause pressure and flow fluctuations.[3][13] Perform a leak check of the entire GC system. |
| Unstable Oven Temperature | Fluctuations in the oven temperature will directly affect retention times.[3][8] Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Inconsistent Injection Technique | Variations in manual injection technique can lead to variable retention times.[6] Use an autosampler for consistent injections if available. |
| Changes in Carrier Gas Flow | A faulty gas regulator or an empty gas cylinder can cause changes in the carrier gas flow rate.[3] Check the gas cylinder pressure and ensure the regulators are functioning correctly. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound using GC-FID. These values are illustrative and may vary depending on the specific instrument, column, and analytical conditions.
| Parameter | Typical Value | Notes |
| Concentration Range | 0.1 - 100 µg/mL | This range should be adjusted to bracket the expected sample concentrations.[4][5] |
| Correlation Coefficient (R²) | ≥ 0.995 | A value close to 1.0 indicates a strong linear relationship.[5] |
| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration of analyte that can be accurately quantified. |
| Retention Time | Variable | Highly dependent on the GC column, temperature program, and carrier gas flow rate. |
Experimental Protocol: Generating a Calibration Curve for this compound
This protocol outlines the steps for creating a standard calibration curve for the quantification of this compound using GC-FID.
1. Materials and Reagents:
-
This compound standard (high purity)
-
High-purity solvent (e.g., hexane (B92381) or pentane)
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of pure this compound.
-
Dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).
3. Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards with decreasing concentrations.[4][5] For example, you could prepare standards at 100, 50, 25, 10, 1, and 0.1 µg/mL.
-
Transfer each standard to a labeled autosampler vial.
4. GC-FID Analysis:
-
Set up the GC-FID with an appropriate method for hydrocarbon analysis. A non-polar capillary column is recommended.
-
Inject a blank (solvent only) to ensure there is no contamination.
-
Inject each calibration standard at least twice to ensure reproducibility.[4][5]
5. Data Analysis:
-
Integrate the peak area or peak height of the this compound peak in each chromatogram.
-
Create a calibration curve by plotting the peak area/height (y-axis) against the known concentration of the standards (x-axis).[5]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[5]
Visualizations
Caption: Experimental workflow for generating a calibration curve.
Caption: Troubleshooting logic for a non-linear calibration curve.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. environics.com [environics.com]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 8. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. aimanalytical.com [aimanalytical.com]
Technical Support Center: Enhancing Sensitivity for Trace Level VOC Detection
Welcome to the technical support center for trace level Volatile Organic Compound (VOC) detection. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sensitive VOC analysis.
Troubleshooting Guide
This guide provides solutions to common problems that can affect the sensitivity and accuracy of your trace VOC measurements.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Instrument Contamination: Contaminated carrier gas lines, dirty liners, or glassware can introduce noise and suppress analyte signals.[1] 2. Analyte Degradation: Certain VOCs can degrade thermally or hydrolyze during analysis, leading to lower detected concentrations.[1] 3. Sub-optimal Instrument Parameters: Incorrect settings for sample desorption, trap purging, or heating ramps can reduce sensitivity.[1] 4. Sample Loss due to Surface Adsorption: Reactive surfaces in the sample flow path, such as stainless steel, can adsorb VOCs, leading to inaccurate results.[2][3] | 1. Implement stringent cleaning protocols: Regularly clean liners, tubing, septa, needles, and glassware with appropriate solvents.[1] 2. Optimize instrument conditions: Adjust temperature programming and purge flow rates to minimize analyte contact time with reactive parts.[1] 3. Optimize sampling parameters: Adjust settings for sample desorption, trap purging, and heating ramps to maximize sensitivity for your specific analytes.[1] 4. Use inert-coated components: Coat the entire sample flow path, including tubing, fittings, valves, and sample cylinders, with an inert material to prevent analyte adsorption.[2][3] |
| High Background Noise | 1. Impure Carrier Gas/Zero Gas: The gas used for blanks and calibration may contain trace levels of VOCs.[4] 2. System Leaks: Leaks in the system can introduce ambient air and other contaminants. 3. Carryover from Previous Samples: Residual compounds from a previous, more concentrated sample can elute in subsequent runs.[1] | 1. Use high-purity gas and purifiers: Employ gas purifiers to remove VOCs from the carrier and zero gas.[4] Test the purifier's efficiency for your target VOCs.[4] 2. Perform a leak check: Systematically check all fittings and connections for leaks using an electronic leak detector. 3. Implement a thorough bake-out and cleaning procedure: After analyzing high-concentration samples, run blank samples to ensure the system is clean. Optimize bake-out times and temperatures. |
| Poor Peak Shape / Tailing | 1. Active Sites in the GC Column or Liner: Exposed silanol (B1196071) groups can interact with polar VOCs, causing peak tailing. 2. Improper Injection Technique: A slow injection can lead to band broadening and tailing peaks. 3. Condensation of Less Volatile Compounds: Cold spots in the transfer line or injector can cause less volatile VOCs to condense and elute slowly. | 1. Use a deactivated liner and column: Choose a column and liner specifically designed for inertness. 2. Optimize injection parameters: Ensure a fast and efficient transfer of the sample into the column. 3. Maintain a consistent temperature: Ensure the entire sample path from the injector to the detector is maintained at a uniform and appropriate temperature. |
| Inconsistent or Irreproducible Results | 1. Variable Sample Volume: Inconsistent sample introduction can lead to variability in results.[1] 2. Changes in Humidity: For techniques like PTR-MS and SIFT-MS, humidity can affect the ion chemistry and, consequently, the quantified mixing ratio.[5][6][7] 3. Degradation of Calibration Standards: VOC standards in gas cylinders can degrade over time, leading to inaccurate calibrations.[2][3] | 1. Automate sample introduction: Use an autosampler to ensure precise and repeatable injection volumes. For purge and trap systems, ensure the sample volume meets the instrument's requirements.[1] 2. Calibrate for humidity: If humidity varies between samples, perform humidity-dependent calibrations.[5][6] For some analytes in PTR-MS, a decrease in sensitivity with increasing humidity is expected and should be accounted for.[7] 3. Use stable, inert-coated cylinders for standards: Store calibration gases in cylinders with inert coatings to prevent degradation.[3] Regularly verify the concentration of your standards. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) instrument for trace VOC detection?
To enhance the sensitivity of your PTR-MS, you can:
-
Optimize the reduced electric field (E/N): Lowering the E/N value in the drift tube can reduce fragmentation of parent ions, leading to a stronger signal for the target molecule and thus, increased sensitivity. For example, reducing the drift voltage can result in a significant increase in sensitivity for aldehydes when using NO+ as the primary ion.[8]
-
Select the appropriate reagent ion: Besides the standard H3O+, using alternative reagent ions like NO+ and O2+ can offer better selectivity and sensitivity for specific classes of compounds.[8]
-
Calibrate for humidity: The presence of water vapor can affect the ion chemistry. Calibrating your instrument across a range of humidity levels will improve the accuracy of your quantitation.[7]
-
Ensure a clean system: Regularly check for and eliminate any sources of contamination within the instrument and sample introduction system.
Q2: What are the key parameters to optimize in Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for better sensitivity?
For SIFT-MS, consider the following optimizations:
-
Increase the sample gas flow rate: A higher sample flow can lead to a greater number of analyte molecules entering the instrument, thereby improving the signal and enabling sub-ppb level detection limits.[5][6]
-
Optimize flow tube parameters: Adjusting the flow tube voltage and temperature can enhance the reaction conditions for your specific VOCs of interest.[5][6]
-
Choose the appropriate carrier gas: While helium is traditionally used, nitrogen is an increasingly common and sustainable alternative.[9] The choice of carrier gas can influence the ion-molecule reaction chemistry.
-
Select specific product ions for analysis: For quantification, choose product ions that are both specific to your analyte and offer high sensitivity, while being free from interferences.[10]
Q3: My VOC analysis is affected by high humidity in the samples. What can I do to mitigate this?
Humidity is a common challenge in real-time VOC analysis techniques like PTR-MS and SIFT-MS. Here's how to address it:
-
Humidity-dependent calibration: The most effective way to account for humidity effects is to perform calibrations at different, known humidity levels that span the expected range of your samples.[5][6]
-
Instrumental improvements: Some modern instruments have features designed to reduce humidity dependence.
-
Understanding the ion chemistry: For PTR-MS, the formation of water cluster ions (H3O+(H2O)) at low electric fields can reduce the sensitivity for certain compounds like benzene (B151609) and toluene.[7] Understanding these reactions helps in interpreting the data correctly.
Q4: What is the importance of using an inert flow path for trace VOC analysis?
An inert flow path is critical for accurate and reliable trace VOC analysis. Reactive surfaces, such as "naked" stainless steel, can adsorb volatile organic compounds.[2] This adsorption can lead to:
-
Signal loss and poor sensitivity: The analyte gets trapped in the flow path and doesn't reach the detector.
-
Peak tailing: Slow release of the adsorbed analyte from the surface.
-
Carryover: Desorption of the analyte in subsequent analyses, leading to false positives.[2][3]
-
Inaccurate calibration: Degradation of VOC standards stored in non-inert cylinders.[3]
Using components with an inert coating throughout the entire sample pathway, from the sample container to the detector, minimizes these effects and ensures that the measured concentration accurately reflects the sample.[2][3]
Q5: What are the best practices for sample collection and preparation to ensure high sensitivity?
Proper sample handling is crucial for trace-level detection:
-
Use appropriate collection media: For air sampling, techniques like solid-phase microextraction (SPME) or collection in inert gas sample bags or containers can be used to preconcentrate trace VOCs.[11]
-
Minimize contamination: Ensure all sampling equipment is scrupulously clean to avoid introducing background VOCs.[1]
-
Proper storage: Store samples at appropriate temperatures (often freezing) to prevent degradation of the target analytes.[11]
-
Consider automated sample preparation: Automation can improve the reproducibility and accuracy of your sample preparation, which is especially important for trace analysis.
Experimental Protocols & Data
Protocol: Optimizing SIFT-MS Parameters for Enhanced Sensitivity
This protocol outlines a general procedure for optimizing a SIFT-MS instrument for the detection of trace-level VOCs.
-
Background Measurement:
-
Instrument Tuning:
-
Parameter Optimization Scans:
-
Introduce a low concentration (e.g., 5-10 ppb) of a VOC standard mixture.
-
Sample Flow Rate: Systematically increase the sample gas flow rate (e.g., from 50 to 150 sccm) and monitor the signal intensity of the target VOCs.
-
Flow Tube Voltage: Scan the flow tube voltage (e.g., in 5 V steps) and record the signal intensity to find the optimal setting for your analytes.[5]
-
Flow Tube Temperature: Stepwise increase the flow tube temperature (e.g., in 5°C intervals) to determine the temperature that yields the highest signal without causing thermal degradation.[5]
-
Carrier Gas Flow: Vary the carrier gas flow rate to optimize the reaction time and ion transport.[5]
-
-
Humidity-Dependent Calibration:
Quantitative Data Summary: SIFT-MS and PTR-MS Performance
| Parameter | SIFT-MS (Voice200ultra) | PTR-MS (PTR-QMS 500) | Reference |
| Limit of Detection (LOD) | Sub-ppb level with increased sample flow (125 sccm) | An order of magnitude lower than the optimized SIFT-MS | [5][6] |
| Sensitivity | Higher than the PTR-MS | Lower than the optimized SIFT-MS | [5][6] |
| Humidity Robustness of Calibration | More robust | Less robust | [5][6] |
Visualizations
Caption: Workflow for trace VOC analysis.
References
- 1. supplychaingamechanger.com [supplychaingamechanger.com]
- 2. azom.com [azom.com]
- 3. silcotek.com [silcotek.com]
- 4. AMT - Preparation and analysis of zero gases for the measurement of trace VOCs in air monitoring [amt.copernicus.org]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. AMT - SIFT-MS optimization for atmospheric trace gas measurements at varying humidity [amt.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Robust Automated SIFT-MS Quantitation of Volatile Compounds in Air Using a Multicomponent Gas Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-Site Detection of Volatile Organic Compounds (VOCs) | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in Alkane Analysis
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of alkanes.
Troubleshooting Guide
Peak tailing, an asymmetrical distortion of a chromatographic peak, can significantly compromise the accuracy and resolution of your analysis.[1][2][3] This guide will walk you through a systematic process to identify and resolve the root cause of this common issue.
Step 1: Initial Diagnosis - Are All Peaks Tailing?
The first and most critical step is to observe your chromatogram and determine the extent of the issue.[4]
-
If all peaks, including the solvent peak, are tailing: The problem is likely a physical issue within the GC system's flow path.[1][2][4][5] These issues create turbulence or unswept volumes, affecting all compounds indiscriminately.[3][5][6]
-
If only some peaks (often the later-eluting ones) are tailing: The issue is more likely chemical in nature, related to interactions between specific analytes and the system, or contamination.[1][2]
Below is a workflow to guide your troubleshooting process.
Step 2: Addressing the Cause
Based on your initial diagnosis, follow the appropriate troubleshooting path.
Scenario 1: All Peaks Are Tailing (Physical Issues)
When all peaks exhibit tailing, the cause is often related to a physical disruption in the carrier gas flow path.[1][2][4]
Q: What are the most common physical causes for universal peak tailing?
A: The most frequent culprits are improper column installation, a poor column cut, or leaks in the system.[2]
| Cause | Description | Solution(s) |
| Improper Column Installation | If the column is set too high or too low in the inlet, it can create dead volumes or a convoluted flow path, leading to turbulence.[1][2][3][4] | Reinstall the column, ensuring the correct insertion depth as specified by your instrument manufacturer.[1][6] |
| Poor Column Cut | A jagged or uneven cut at the column inlet can disrupt the carrier gas flow, causing turbulence that leads to peak tailing.[2][3][4][5] In severe cases, this can result in a distinctive "chair-shaped" peak.[3][4] | Re-cut the column using a quality ceramic wafer or diamond scribe. Inspect the cut with a magnifying glass to ensure it is clean and perpendicular.[1][3] See Protocol 1 . |
| System Leaks | Leaks in the carrier gas line, fittings, or septum can disrupt the flow path and introduce oxygen, which can also degrade the column.[2][7] | Perform a thorough leak check of the system using an electronic leak detector, paying close attention to the inlet fittings and septum nut. |
| Contaminated Inlet Liner | The accumulation of non-volatile residues in the inlet liner can create active sites or disrupt the sample's vaporization and transfer to the column.[2] | Replace the inlet liner and septum. This is a common maintenance procedure that often resolves peak shape issues.[8] See Protocol 2 . |
Scenario 2: Only Specific (or Later-Eluting) Peaks Are Tailing (Chemical Issues)
If tailing is selective for certain compounds, the cause is likely due to undesirable interactions between those analytes and the GC system.[1]
Q: Why would only some of my alkane peaks tail?
A: While alkanes are non-polar, tailing can still occur due to active sites or contamination that interfere with the chromatography process.[2]
| Cause | Description | Solution(s) |
| Column Contamination | Non-volatile residues from previous samples can build up at the head of the column.[5][7] This contamination can interact with analytes, causing tailing.[2][5] | Trim 10-20 cm from the front of the column to remove the contaminated section.[1][9] This can instantly improve peak shape.[9] See Protocol 1 . |
| Active Sites | Active sites, such as exposed silanol (B1196071) groups on the surface of a deactivated liner or the column itself, can interact with analytes, causing adsorption and peak tailing.[1][5][8] This can occur if the deactivation layer of the liner is hydrolyzed or if the column's stationary phase is damaged.[10] | Replace the inlet liner with a new, high-quality deactivated liner.[1] If the problem persists, the column itself may have developed activity and may need trimming or replacement.[11] |
| Column Degradation | The stationary phase of the column can be damaged by exposure to oxygen at high temperatures (from leaks) or by chemically active substances in the sample.[7][8] This degradation can expose active sites.[2] | If trimming the column does not resolve the issue, the stationary phase may be irreversibly damaged, and the column will need to be replaced.[8] |
| Solvent Effects | A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion, particularly for early eluting peaks.[11][12] Using a sample solvent with a much higher elution strength than the mobile phase can also broaden peaks.[13] | If possible, dissolve the sample in a solvent that is more compatible with the stationary phase. For splitless injections, ensure the initial oven temperature is about 20°C below the solvent's boiling point for proper solvent focusing.[1][11] |
Experimental Protocols
Protocol 1: GC Column Trimming
This procedure removes the contaminated front section of a GC column.
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.[14] Turn off the carrier gas flow.
-
Remove Column: Carefully disconnect the column from the inlet and detector, loosening the column nuts. Gently pull the column out of the instrument.
-
Make the Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column at the desired length (e.g., 10-20 cm from the inlet end). Gently flex the column at the score to create a clean break.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and at a 90° angle to the column wall, with no jagged edges or shards.[1][14] If the cut is poor, repeat the process.
-
Reinstall Column: Reinstall the column in the inlet and detector, ensuring the correct insertion depth according to the manufacturer's instructions.[14]
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the fittings.[14]
-
Equilibrate: Heat the system to its operating temperatures and allow it to equilibrate before running a sample.[14]
Protocol 2: Inlet Liner and Septum Replacement
This protocol details the routine maintenance of replacing consumable inlet parts.
-
Cool Down: Ensure the GC inlet temperature is safe to handle (typically below 50°C).[14] Turn off the carrier gas.[14]
-
Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.[14]
-
Replace Septum: Remove the old septum and replace it with a new one.[14] Be careful not to overtighten the retaining nut, which can cause coring.[14]
-
Access Liner: Following your instrument's manual, remove the necessary fittings to access the inlet liner.
-
Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation.[14]
-
Install New Liner: Place a new, deactivated liner in the same orientation. Ensure any O-rings are correctly seated.[8]
-
Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.[14]
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut.[8]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my alkane analysis?
Peak tailing is a chromatographic phenomenon where a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[14] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[14] Peak tailing negatively impacts analysis by reducing the resolution between closely eluting compounds and making accurate peak integration and quantification less precise and reproducible.[1][14] A tailing factor greater than 1.5 typically indicates a significant problem that requires investigation.[1]
Q2: I've tried the basic maintenance steps, but the tailing persists. What's next?
If replacing the liner/septum and trimming the column doesn't solve the problem, you may be facing a more complex issue. Consider these possibilities:
-
Severe Column Damage: The column's stationary phase may be permanently damaged or contaminated beyond what trimming can fix. In this case, the column must be replaced.[8]
-
Injection Technique: Overloading the column can cause peak distortion.[9] Ensure your injection volume and sample concentration are appropriate for your column's capacity.
-
Method Parameters: An inlet temperature that is too low can cause slow sample vaporization, while an oven temperature ramp that is too slow can lead to band broadening.[8]
Q3: How can I perform a quick check to differentiate between a physical (flow path) problem and a chemical (activity) problem?
A simple diagnostic test is to inject a standard of a non-polar, inert compound like methane (B114726) or a light alkane (e.g., hexane).[2][15]
-
If the inert compound's peak also tails: The problem is almost certainly physical, related to the flow path (e.g., a poor column cut or improper installation).[2][6]
-
If the inert compound's peak is symmetrical: The problem is likely chemical, indicating an interaction between your specific analytes and active sites within the system.[2]
Q4: Can the choice of sample solvent cause peak tailing?
Yes, the sample solvent can significantly impact peak shape. A mismatch between the solvent polarity and the stationary phase polarity can cause peak distortion.[11] Injecting a large volume of a solvent with a higher elution strength than the mobile phase can also cause band broadening.[13] For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing and distorted peaks.[1] In some rare cases, halogenated solvents like dichloromethane (B109758) (DCM) have been shown to interact with the ion source in a GC-MS system, causing tailing that is not strictly chromatographic in nature.[16]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Sample Degradation During VOC Collection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize sample degradation during the collection of Volatile Organic Compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of VOC sample degradation?
A1: The main causes of VOC sample degradation are volatilization, biodegradation, and chemical reactions.[1][2] Volatilization is the loss of compounds due to their tendency to evaporate. Biodegradation is the breakdown of organic compounds by microorganisms.[1][3] Chemical reactions, such as oxidation or hydrolysis, can also alter the composition of the sample.[3][4] Exposure to sunlight and oxygen can accelerate degradation.[5]
Q2: What is the best way to preserve water samples for VOC analysis?
A2: The recommended method for preserving water samples for VOC analysis is to add 1:1 hydrochloric acid (HCl) to lower the pH to less than 2 and refrigerate the sample at 4°C.[3][6] This combination inhibits microbiological activity and minimizes volatilization.[3][6] It is crucial to ensure no air bubbles are present in the sample vial after sealing.[6][7]
Q3: How should I preserve soil and sediment samples for VOC analysis?
A3: For soil and sediment samples, immediate field preservation is critical to prevent VOC loss. The most common and effective method is to collect a plug of soil and place it in a vial containing a chemical preservative, such as methanol (B129727).[1][8] This minimizes both volatilization and biodegradation.[1] An alternative for low-level analysis is the use of sodium bisulfate.[1]
Q4: What type of containers should be used for VOC sample collection?
A4: For water samples, 40-mL amber glass vials with PTFE-lined septa are standard.[6][7] The amber glass protects light-sensitive compounds, and the PTFE-lined septa prevent contamination and loss of volatiles.[7] For soil samples, specialized coring devices and vials with pre-weighed preservatives are often used to ensure accurate sample volume and immediate preservation.[8]
Q5: What is the maximum recommended holding time for VOC samples?
A5: For properly preserved (acidified and cooled) water and soil samples, the typical maximum holding time is 14 days.[7][9] However, it is always best to analyze the samples as soon as possible after collection to ensure the highest data quality.[7] Unpreserved samples have a much shorter holding time and should be analyzed within 48 hours.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No VOC Recovery | Sample degradation due to improper preservation. | - Verify that the sample pH is <2 for acidified water samples.[6] - Ensure samples were continuously stored at ≤6°C.[9][10] - For soil, confirm immediate preservation with methanol or sodium bisulfate post-collection.[1] |
| Volatilization during sample collection or transfer. | - Ensure there is no headspace (air bubbles) in water sample vials.[7][9] - Minimize the time soil samples are exposed to air before preservation.[8] - Use appropriate, sealed collection containers.[7] | |
| Contamination from sampling equipment or environment. | - Use certified pre-cleaned sample vials.[7] - Ensure all sampling equipment is thoroughly cleaned and rinsed with analyte-free water.[6] - Collect samples away from potential sources of contamination like vehicle exhaust.[6] | |
| Inconsistent or Non-Reproducible Results | Analyte degradation during analysis. | - Optimize instrument parameters, such as purge flow rates and temperature programming, to minimize analyte contact time with reactive surfaces.[4] |
| Carryover from previous samples. | - Implement stringent cleaning protocols for all analytical equipment, including liners, tubing, and glassware.[4] - Run blank samples between experimental samples to check for carryover. | |
| Insufficient sample volume. | - Review instrument specifications for minimum required sample volume and ensure it is met.[4] | |
| Presence of Unexpected Peaks (Contamination) | Contaminated carrier gas or glassware. | - Check the purity of the carrier gas and ensure gas lines are clean.[4] - Use appropriate solvents to clean all glassware and instrument components involved in the sample path.[4] |
| Diffusion of VOCs into the sample during storage or transport. | - Store and transport samples in a clean environment, separate from potential contaminants.[6] - Utilize trip blanks to monitor for contamination during shipping and storage.[7] |
Experimental Protocols
Protocol 1: Collection and Preservation of Aqueous VOC Samples
-
Preparation : Before sampling, label pre-cleaned 40-mL amber glass vials with PTFE-lined septa. If the water source is chlorinated, a dechlorinating agent (e.g., sodium thiosulfate) should be added to the vials before collection.[9]
-
Collection : If sampling from a tap, remove any aerators and let the water run for approximately 5 minutes to flush the system.[9] Reduce the flow to the thickness of a pencil to minimize turbulence.[9]
-
Filling : Tilt the vial and fill it slowly, allowing the water to flow down the side of the vial until it is completely full, forming a positive meniscus.[11]
-
Preservation : Add a few drops of 1:1 HCl to each vial to achieve a pH of less than 2.[6] Typically, 2-4 drops are sufficient.[6][11]
-
Sealing : Carefully screw the cap on, ensuring the PTFE liner is in contact with the sample. Invert the vial and tap it gently to check for air bubbles. If bubbles are present, uncap the vial, add more sample water, and reseal.[9]
-
Storage and Transport : Place the sealed vials in a cooler with ice packs to maintain a temperature of ≤6°C but above freezing.[9] Transport to the laboratory for analysis, maintaining the cold chain.
Protocol 2: Collection and Preservation of Soil VOC Samples using Field Preservation
-
Preparation : Obtain a sampling kit that includes pre-weighed vials containing a preservative (typically methanol) and a soil coring device designed to collect a specific volume (e.g., 5 or 10 grams).[8]
-
Core Collection : Use a soil coring tool with a liner to obtain a soil core. Immediately after retrieval, cap the liner to preserve the VOCs.[8]
-
Sub-sampling : Split the liner immediately before sampling. Use the provided coring device to quickly collect a plug of soil from the desired depth.[8]
-
Preservation : Immediately extrude the soil plug into the vial containing the methanol preservative.[1][8] Ensure the soil is completely submerged in the methanol.[1]
-
Sealing : Tightly seal the vial. Wipe any soil from the threads to ensure a good seal.
-
Moisture Content Sample : Collect an additional, unpreserved soil sample from the same location to be used for determining the moisture content, which is necessary for reporting results on a dry-weight basis.[1]
-
Storage and Transport : Store the preserved vials on ice (≤6°C) and transport them to the laboratory.[8]
Visualizations
References
- 1. des.nh.gov [des.nh.gov]
- 2. cslib.contentdm.oclc.org [cslib.contentdm.oclc.org]
- 3. dep.state.pa.us [dep.state.pa.us]
- 4. supplychaingamechanger.com [supplychaingamechanger.com]
- 5. researchgate.net [researchgate.net]
- 6. VOC Guidelines [water.usgs.gov]
- 7. epa.gov [epa.gov]
- 8. Soil Sampling for VOCs: Best Practices: Part 1 of 2 | Modern Pumping Today [modernpumpingtoday.com]
- 9. eurofinsus.com [eurofinsus.com]
- 10. wetlaboratory.com [wetlaboratory.com]
- 11. doh.wa.gov [doh.wa.gov]
Validation & Comparative
Battle of the Branches: A Comparative Guide to the GC Retention of 2,3,6-Trimethyloctane and 2,4,6-Trimethyloctane
For researchers, scientists, and drug development professionals, understanding the subtle differences in the physicochemical properties of isomeric compounds is critical for accurate analysis and purification. This guide provides an objective comparison of the gas chromatographic (GC) retention behavior of two closely related branched alkanes: 2,3,6-trimethyloctane and 2,4,6-trimethyloctane (B14541339). By examining their physical properties and the principles of GC separation, we can predict and explain their elution order on a non-polar stationary phase.
Executive Summary
On a standard non-polar gas chromatography column, 2,4,6-trimethyloctane is expected to have a shorter retention time than this compound . This is primarily attributed to its lower boiling point. The more compact, symmetrically branched structure of 2,4,6-trimethyloctane results in weaker van der Waals forces compared to the less symmetrical this compound. In gas-liquid chromatography with a non-polar stationary phase, elution order for non-polar analytes like alkanes is predominantly governed by their volatility, with lower boiling point compounds eluting first.
Comparative Data
The following table summarizes the key physical and chromatographic properties of the two isomers.
| Property | This compound | 2,4,6-Trimethyloctane |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol |
| Boiling Point | 180 °C | 169-173 °C[1] |
| Kovats Retention Index (Non-polar phase) | Not available | 955[2] |
Principles of GC Separation and Predicted Retention
Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For non-polar compounds like this compound and 2,4,6-trimethyloctane, a non-polar stationary phase (e.g., polydimethylsiloxane) is typically employed. In this scenario, the primary intermolecular interactions are dispersive London forces (van der Waals forces).
The elution of these alkanes is therefore principally dependent on their volatility, which is directly related to their boiling point. The compound with the lower boiling point will spend more time in the mobile gas phase and thus travel through the column faster, resulting in a shorter retention time.
-
2,4,6-Trimethyloctane , with its methyl groups positioned symmetrically along the octane (B31449) backbone, has a more compact and globular structure. This increased branching reduces the surface area available for intermolecular interactions, leading to weaker van der Waals forces and a lower boiling point.
-
This compound , in contrast, has a less symmetrical arrangement of its methyl groups. This structure allows for more effective packing and greater surface area contact between molecules, resulting in stronger van der Waals forces and a higher boiling point.
Therefore, based on their boiling points, 2,4,6-trimethyloctane will elute before this compound on a non-polar GC column. This is further supported by the available Kovats retention index for 2,4,6-trimethyloctane (955), which is lower than what would be expected for an isomer with a boiling point of 180°C. For context, other C11 trimethyloctane isomers with varying degrees of branching, such as 2,2,6-trimethyloctane (B3054812) and 2,3,4-trimethyloctane, have reported Kovats indices of 963-964 and 1016.6, respectively, on semi-standard non-polar phases.[3][4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the GC analysis of these isomers.
Caption: A logical workflow for the GC analysis of trimethyloctane isomers.
Detailed Experimental Protocol
This protocol is designed for the separation and identification of C₁₁H₂₄ isomers using a standard gas chromatograph with a flame ionization detector (FID).
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a non-polar stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
Materials:
-
This compound standard
-
2,4,6-Trimethyloctane standard
-
A mixture of n-alkanes (e.g., C₈ to C₁₄) for retention index calculation.
-
High-purity hexane (B92381) (or other suitable solvent).
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1 split ratio)
-
Injection Volume: 1.0 µL
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
Procedure:
-
Standard and Sample Preparation:
-
Prepare individual solutions of this compound and 2,4,6-trimethyloctane in hexane at a concentration of approximately 100 µg/mL.
-
Prepare a mixed isomer solution containing both compounds at the same concentration.
-
Prepare an n-alkane standard mixture in hexane.
-
-
Analysis:
-
Inject the n-alkane standard to determine the retention times for the linear alkanes, which will be used for Kovats retention index calculations.
-
Inject the individual isomer standards to determine their absolute retention times under the specified conditions.
-
Inject the mixed isomer sample to confirm the separation and elution order.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram of the mixed sample by comparing their retention times to those of the individual standards.
-
Calculate the Kovats retention indices for each isomer to provide a standardized measure of their retention behavior.
-
Quantify the relative amounts of each isomer in a mixture by integrating the areas of their corresponding peaks.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of the isomers, their physical properties, and their resulting GC retention times.
Caption: Relationship between molecular structure, physical properties, and GC retention.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. 2,4,6-Trimethyloctane | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,6-Trimethyloctane | C11H24 | CID 522006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4-Trimethyloctane | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethyloctane Isomer Mass Spectra
For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical challenge. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide provides a comparative analysis of the electron ionization (EI) mass spectra of various trimethyloctane (C₁₁H₂₄) isomers, supported by experimental data and detailed methodologies.
The fragmentation patterns of branched alkanes, such as trimethyloctane isomers, are governed by the relative stability of the resulting carbocations. Cleavage preferentially occurs at branching points to form more stable tertiary or secondary carbocations.[1][2] This principle leads to distinct differences in the mass spectra of isomers, allowing for their differentiation. In contrast to linear alkanes which show a characteristic series of peaks separated by 14 amu (corresponding to CH₂ groups), branched alkanes exhibit dominant peaks resulting from the loss of alkyl radicals at the branching points.[2][3] Consequently, the molecular ion peak (M⁺) in branched alkanes is often weak or entirely absent.[1][4]
Quantitative Mass Spectral Data of Trimethyloctane Isomers
The following table summarizes the key mass spectral data for several trimethyloctane isomers, including the molecular ion (m/z 156), the base peak (most intense peak), and other significant fragment ions. This data has been compiled from the NIST Mass Spectrometry Data Center and PubChem.
| Isomer | Molecular Ion (m/z 156) Relative Intensity (%) | Base Peak (m/z) | Other Major Fragment Ions (m/z) |
| 2,2,4-Trimethyloctane | Not observed | 57 | 43, 71, 85, 99 |
| 2,3,4-Trimethyloctane | Data not available | 57 | 43, 71, 85, 113 |
| 2,3,5-Trimethyloctane | Data not available | 43 | 57, 71, 85, 99 |
| 2,3,6-Trimethyloctane | 0.1 | 57 | 43, 71, 85, 99 |
| 2,4,6-Trimethyloctane | 0.2 | 43 | 57, 71, 85, 113 |
| 2,5,6-Trimethyloctane | 0.1 | 43 | 57, 71, 85, 99 |
| 3,3,4-Trimethyloctane | Data not available | 71 | 43, 57, 85, 99 |
| 3,5,5-Trimethyloctane | Data not available | 57 | 43, 71, 85, 99 |
Note: The absence of molecular ion data for some isomers is common for highly branched alkanes due to the high fragmentation efficiency.
Experimental Protocols
The mass spectral data presented is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Below is a detailed, representative methodology for the analysis of trimethyloctane isomers.
1. Sample Preparation: Samples are typically diluted in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically operated at 250°C. A splitless injection is often used for trace analysis.
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed for separating alkane isomers.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program: A temperature program is used to ensure adequate separation of the isomers. A typical program starts at a low temperature (e.g., 40°C) and is ramped up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.
3. Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[5]
-
Ion Source Temperature: The ion source is maintained at a temperature of approximately 230°C.[6]
-
Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 35-300.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the complete mass spectrum of each eluting isomer.
Visualization of Fragmentation Logic
The following diagram illustrates the general logic of fragmentation for a branched alkane, leading to the formation of stable carbocations which are observed as major peaks in the mass spectrum.
Caption: General fragmentation pathway in EI-MS of branched alkanes.
This guide provides a foundational understanding of the mass spectral differences between trimethyloctane isomers. For unambiguous identification, it is recommended to compare the obtained mass spectrum against a reference library or a known analytical standard. The principles of preferential fragmentation at branching points are a powerful tool for the structural elucidation of unknown branched alkanes.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kovats Retention Index of 2,3,6-Trimethyloctane and Structurally Related Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Kovats retention index (RI) for 2,3,6-trimethyloctane and other structurally similar branched alkanes. The Kovats RI is a crucial parameter in gas chromatography (GC) for standardizing retention times, enabling compound identification by comparing experimental values with library data.[1][2][3] The index is determined by relating the retention time of an analyte to those of n-alkanes eluted before and after it.[1][4]
Comparative Data of Kovats Retention Indices
The following table summarizes the Kovats retention indices for a series of C11 branched alkanes on a non-polar stationary phase. The data is sourced from studies on the elution patterns of methyl-branched alkanes.[5] The Kovats index for n-alkanes is, by definition, 100 times the carbon number.[6]
| Compound | Structure | Stationary Phase | Kovats Retention Index (I) |
| n-Undecane | CH3(CH2)9CH3 | Non-polar (e.g., DB-1) | 1100 |
| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | Non-polar (e.g., DB-1) | 1074 |
| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | Non-polar (e.g., DB-1) | 1085 |
| 4-Methyldecane | CH3(CH2)2CH(CH3)(CH2)5CH3 | Non-polar (e.g., DB-1) | 1088 |
| 5-Methyldecane | CH3(CH2)3CH(CH3)(CH2)4CH3 | Non-polar (e.g., DB-1) | 1090 |
| 2,4-Dimethylnonane | CH3CH(CH3)CH2CH(CH3)(CH2)4CH3 | Non-polar (e.g., DB-1) | 1060 |
| 3,7-Dimethylnonane | CH3CH2CH(CH3)(CH2)2CH(CH3)CH2CH3 | Non-polar (e.g., DB-1) | 1078 |
| n-Dodecane | CH3(CH2)10CH3 | Non-polar (e.g., DB-1) | 1200 |
Note: The Kovats retention index of this compound would be expected to fall within a similar range to the dimethylnonanes, as they are all C11 trimethylated alkanes. The exact value is dependent on the specific branching pattern.
Experimental Protocol for a Key Experiment: Determination of Kovats Retention Index
This section outlines the generalized experimental procedure for determining the Kovats retention index of a volatile organic compound using gas chromatography.
1. Preparation of Standards and Sample:
-
n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane (B92381) or pentane. The concentration of each n-alkane should be sufficient to produce a clear chromatographic peak.
-
Analyte Sample: Prepare a dilute solution of the analyte (e.g., this compound) in the same solvent used for the n-alkane standards.
2. Gas Chromatography (GC) Analysis:
-
Injection: Co-inject the analyte sample and the n-alkane standard mixture into the gas chromatograph.[4] This ensures that all compounds are analyzed under identical conditions.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), is commonly used for analyzing alkanes.[5]
-
Carrier Gas: Use an inert carrier gas, typically helium or hydrogen, at a constant flow rate.
-
Temperature Program: A temperature-programmed analysis is often employed for mixtures with a range of boiling points. This involves starting at an initial temperature and increasing it at a set rate to a final temperature.
-
Detector: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.
-
3. Data Analysis and Calculation:
-
Identify Peaks: Identify the chromatographic peaks corresponding to the analyte and the n-alkanes based on their retention times.
-
Determine Retention Times: Record the retention times for the analyte and the two n-alkanes that elute immediately before and after the analyte.
-
Calculate Kovats Retention Index (I): The Kovats retention index is calculated using the following formula for temperature-programmed GC:[7]
I = 100 * [n + (t_r(analyte) - t_r(n)) / (t_r(N) - t_r(n))]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
t_r(analyte) is the retention time of the analyte.
-
t_r(n) is the retention time of the n-alkane with carbon number n.
-
t_r(N) is the retention time of the n-alkane with carbon number N.
-
Logical Workflow for Kovats Retention Index Calculation
The following diagram illustrates the logical workflow for calculating the Kovats retention index from the retention times obtained in a GC experiment.
Caption: Workflow for Kovats Retention Index Calculation.
References
Unveiling 2,3,6-Trimethyloctane: A Potential Breath Biomarker for Lung Adenocarcinoma
A critical evaluation of the volatile organic compound 2,3,6-trimethyloctane, and its isomer 2,4,6-trimethyloctane (B14541339), as a potential non-invasive biomarker for the early detection of lung adenocarcinoma. This guide provides a comparative analysis against established biomarkers, details of experimental validation protocols, and a look into the underlying biological pathways.
Researchers and clinicians are in a continuous search for novel, non-invasive biomarkers to improve the early detection and diagnosis of lung cancer, the leading cause of cancer-related deaths worldwide. Volatile organic compounds (VOCs) present in exhaled breath have emerged as a promising avenue for developing such diagnostic tools. Among these, the branched-chain alkane 2,4,6-trimethyloctane has been identified in at least one study as a potential biomarker for lung adenocarcinoma. This guide will delve into the current, albeit limited, evidence for this specific compound, compare it with established biomarkers, and outline the necessary experimental framework for its validation.
It is important to note that while the initial topic specified this compound, the available scientific literature points towards its isomer, 2,4,6-trimethyloctane, as the compound of interest in the context of lung cancer biomarkers.
Comparative Analysis of Lung Adenocarcinoma Biomarkers
The validation of a new biomarker requires a thorough comparison with existing standards. The following table contrasts the performance of 2,4,6-trimethyloctane, as part of a larger panel of VOCs, with established tissue and liquid biopsy-based biomarkers for lung adenocarcinoma.
| Biomarker Category | Specific Biomarker(s) | Sample Type | Sensitivity | Specificity | Clinical Utility |
| Volatile Organic Compound | 2,4,6-Trimethyloctane (as part of a 23-VOC panel) [1] | Exhaled Breath | 96.47% (overall for panel) [1] | 97.47% (overall for panel) [1] | Potential for non-invasive screening and early detection. |
| Genomic Biomarkers | EGFR mutations, ALK rearrangements, ROS1 fusions[2][3][4] | Tumor Tissue, ctDNA (blood) | Variable (dependent on mutation prevalence) | High | Predictive of response to targeted therapies.[2] |
| Immunotherapy Biomarker | PD-L1 expression[5] | Tumor Tissue | Variable | Moderate | Predictive of response to immune checkpoint inhibitors.[5] |
| Protein Biomarkers | CEA, CYFRA 21-1[6] | Blood (Serum) | Low to Moderate | Moderate | Primarily for monitoring disease progression and recurrence, not for early diagnosis.[6] |
Experimental Protocols for Biomarker Validation
The identification and validation of a VOC biomarker like 2,4,6-trimethyloctane involves a multi-stage process, from sample collection to data analysis.
Breath Sample Collection and Analysis
A standardized protocol is crucial for the reliable analysis of VOCs in exhaled breath.
-
Patient Preparation: Patients are typically required to fast for a specified period and avoid smoking before sample collection to minimize exogenous VOCs.
-
Sample Collection: Subjects exhale into an inert collection bag (e.g., Tedlar bag) or a specialized device that traps VOCs onto sorbent tubes.
-
Pre-concentration: Due to the low concentration of VOCs in breath, a pre-concentration step is necessary. This is commonly achieved through thermal desorption (TD), where the sorbent tubes are heated to release the trapped VOCs into the analytical instrument.
-
Analytical Detection: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying individual VOCs in a complex mixture like exhaled breath.[1]
Data Analysis and Model Building
-
Compound Identification: The mass spectrum of each separated compound is compared to a library of known compounds to confirm its identity.
-
Statistical Analysis: Statistical methods, such as Linear Discriminant Analysis (LDA), are employed to identify which VOCs can significantly differentiate between cancer patients and healthy controls.[1]
-
Model Validation: A diagnostic model based on a panel of significant VOCs is developed and then validated using an independent set of samples to assess its sensitivity and specificity.[1]
Visualizing the Path to Validation
The following diagrams illustrate the key workflows and concepts in the validation of a breath biomarker.
References
- 1. The analysis of volatile organic compounds biomarkers for lung cancer in exhaled breath, tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Emerging genetic biomarkers in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 6. Current and Prospective Protein Biomarkers of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Volatile Organic Compounds (VOCs)
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Volatile Organic Compounds (VOCs) is paramount in fields ranging from environmental monitoring and occupational safety to pharmaceutical development and medical diagnostics. The selection of an appropriate analytical method is a critical decision that influences data quality, sample throughput, and overall study outcomes. This guide provides an objective comparison of three prevalent techniques for VOC analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). We present a framework for the cross-validation of these methods, supported by experimental protocols and performance data to aid researchers in making informed decisions for their specific analytical needs.
Principles of a Robust Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] It is particularly crucial when transferring a method or comparing the performance of different analytical techniques. The core principle is to evaluate the reliability and performance of an analytical procedure by comparing its results with those obtained from an alternative method, ensuring the data is generalizable and robust.[1]
Comparative Analysis of Analytical Methods
The choice of an analytical technique for VOC analysis depends on various factors, including the required sensitivity, selectivity, speed of analysis, and the complexity of the sample matrix. Below is a comparative overview of GC-MS, SIFT-MS, and PTR-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the separation and identification of VOCs.[2] It offers high specificity and is considered a "gold standard" for the analysis of complex mixtures.[2] However, it typically requires more extensive sample preparation and has a longer analysis time due to the chromatographic separation step.[2]
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique that analyzes whole air samples without the need for sample preparation or chromatographic separation.[2] It utilizes soft chemical ionization with multiple reagent ions (H₃O⁺, NO⁺, O₂⁺) to rapidly quantify a wide range of VOCs.[3] This makes it ideal for high-throughput screening and real-time monitoring applications.[4]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another direct-injection mass spectrometry technique that provides real-time, high-sensitivity detection of VOCs.[5][6] It primarily uses H₃O⁺ as the reagent ion for soft chemical ionization.[5] PTR-MS is highly sensitive, with detection limits in the parts-per-trillion (ppt) range, making it suitable for trace gas analysis.[6]
The following table summarizes the key performance characteristics of these three analytical methods.
| Performance Parameter | GC-MS | SIFT-MS | PTR-MS |
| Principle | Chromatographic Separation followed by Mass Spectrometry | Direct Chemical Ionization with multiple reagent ions | Direct Chemical Ionization with primarily H₃O⁺ reagent ions |
| Sample Preparation | Often requires pre-concentration (e.g., purge and trap, thermal desorption) | None for gas-phase samples | None for gas-phase samples |
| Analysis Time | Minutes to hours per sample | Real-time (seconds per sample) | Real-time (seconds per sample) |
| Selectivity | Very High (due to chromatography) | High (multiple reagent ions aid in discrimination) | Good (potential for isobaric interferences) |
| Sensitivity (LODs) | ppt to ppb range | ppt to ppb range | ppt to sub-ppt range[5][6] |
| Linear Dynamic Range | Typically 3-4 orders of magnitude | Up to 6 orders of magnitude[6] | Up to 6 orders of magnitude[6] |
| Compound Coverage | Broad, including inert compounds | Broad, but limited for compounds with low proton affinity | Broad, for compounds with proton affinity greater than water |
| Portability | Limited | Field-portable instruments available | Field-portable instruments available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of a standard mixture of VOCs in air using each of the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (based on EPA Method TO-15)
This protocol outlines the analysis of VOCs in air collected in specially-prepared canisters.
-
Sample Collection: Whole air samples are collected in evacuated and passivated stainless steel canisters.
-
Sample Pre-concentration: A fixed volume of the air sample (e.g., 250-500 mL) is drawn through a multi-sorbent trap (e.g., Tenax®, silica (B1680970) gel, and carbon molecular sieve) to concentrate the VOCs. The trap is then rapidly heated to desorb the analytes onto the GC column.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., 60 m x 0.32 mm ID, 1.0 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the VOCs, for example, starting at 35°C, holding for 2 minutes, then ramping to 180°C at 8°C/min, and holding for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: 35-300 amu.
-
-
Calibration: A multi-point calibration is performed using certified gas standards containing the target VOCs at various concentrations (e.g., 0.5, 1, 5, 10, and 20 ppbv).
-
Data Analysis: Peak identification is based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST). Quantification is performed using the response factor from the calibration curve.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Protocol
This protocol describes the real-time analysis of VOCs in air.
-
Instrument Setup: The SIFT-MS instrument is initialized, and the reagent ions (H₃O⁺, NO⁺, and O₂⁺) are generated and stabilized.
-
Sample Introduction: The air sample is introduced directly into the instrument's flow tube at a controlled flow rate (e.g., 20-30 mL/min) via a heated inlet line to prevent condensation of less volatile compounds.
-
Data Acquisition: The instrument is set to scan a predefined list of target VOCs. For each VOC, the appropriate reagent and product ions are monitored. The dwell time for each ion is typically in the range of 10-20 milliseconds.
-
Calibration: While SIFT-MS can provide quantitative data based on known reaction rate kinetics, for higher accuracy, a calibration using a certified gas standard containing the target VOCs is recommended. A multi-point calibration can be performed by diluting the standard gas to different concentrations.
-
Data Analysis: The concentration of each VOC is calculated in real-time by the instrument's software based on the count rates of the reagent and product ions and the known reaction rate constants.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Protocol
This protocol outlines the real-time analysis of VOCs in air.
-
Instrument Setup: The PTR-MS instrument is started, and the H₃O⁺ reagent ion source is optimized for high purity and intensity. The drift tube pressure and voltage are set to achieve the desired reaction conditions (E/N ratio).
-
Sample Introduction: The air sample is continuously drawn into the drift tube reactor at a constant flow rate (e.g., 100-200 mL/min) through a PEEK capillary inlet.
-
Data Acquisition: The mass spectrometer is set to scan the relevant mass-to-charge (m/z) ratios corresponding to the protonated target VOCs. The dwell time per m/z is typically set between 200 and 500 milliseconds.
-
Calibration: A calibration is performed using a certified gas standard containing the VOCs of interest. The standard is dynamically diluted to generate a calibration curve. The instrument's response to the known concentrations is used to determine the sensitivity for each compound.
-
Data Analysis: The raw ion signals are normalized to the primary ion signal. The concentration of each VOC is then calculated using the determined sensitivity from the calibration.
Cross-Validation Experimental Design
To objectively compare the performance of GC-MS, SIFT-MS, and PTR-MS, a cross-validation study should be conducted. The following experimental design is proposed:
-
Preparation of a Standard Gas Mixture: A certified gas standard containing a representative mixture of VOCs (e.g., aromatic hydrocarbons, chlorinated hydrocarbons, ketones, and aldehydes) at a known concentration (e.g., 1 ppm) in a balance gas (e.g., nitrogen) should be procured.
-
Dynamic Dilution: The standard gas mixture should be dynamically diluted using a gas dilution system to generate a series of known concentrations spanning the expected analytical range of all three instruments (e.g., from low ppb to high ppb levels).
-
Simultaneous Analysis: The diluted gas standards should be introduced simultaneously to all three instruments (GC-MS, SIFT-MS, and PTR-MS). This ensures that each instrument is analyzing the exact same sample at the same time, minimizing any temporal variations in the sample composition.
-
Data Collection: For each concentration level, multiple replicate measurements should be performed on each instrument to assess precision.
-
Performance Parameter Evaluation: The following performance parameters should be evaluated for each instrument and each target VOC:
-
Linearity: Assessed by the coefficient of determination (R²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined statistically from the analysis of low-concentration standards.
-
Accuracy: Determined by comparing the measured concentrations to the known concentrations of the prepared standards.
-
Precision: Assessed by the relative standard deviation (RSD) of the replicate measurements.
-
-
Data Comparison: The results from the three instruments should be statistically compared using methods such as linear regression and Bland-Altman analysis to assess the agreement and identify any systematic bias between the methods.
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships.
References
- 1. lqa.com [lqa.com]
- 2. gcms.cz [gcms.cz]
- 3. d-nb.info [d-nb.info]
- 4. AMT - Measurements of volatile organic compounds in ambient air by gas-chromatography and real-time Vocus PTR-TOF-MS: calibrations, instrument background corrections, and introducing a PTR Data Toolkit [amt.copernicus.org]
- 5. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
A Hypothetical Inter-laboratory Comparison for the Analysis of 2,3,6-Trimethyloctane in a Hydrocarbon Matrix
Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the performance of three independent laboratories in the quantification of 2,3,6-trimethyloctane, a branched alkane, within a standardized complex hydrocarbon matrix. The objective of this inter-laboratory study is to assess the reproducibility, accuracy, and overall proficiency of the participating laboratories in analyzing this specific volatile organic compound. The findings detailed herein are intended to provide valuable insights for researchers and professionals engaged in analytical chemistry, particularly in the fields of petroleum analysis, environmental monitoring, and biomarker discovery where precise quantification of such isomers is critical.
The reliable detection and quantification of specific hydrocarbon isomers like this compound are often challenging due to the presence of structurally similar compounds that can co-elute during chromatographic separation.[1] This study aims to highlight the potential variability in analytical results among different laboratories and to provide a framework for establishing standardized methodologies.
Data Presentation
The quantitative results from the three participating laboratories for the analysis of a standardized sample containing a known concentration of this compound (25.00 µg/mL) are summarized in the table below. Each laboratory performed five replicate measurements.
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Replicate 4 (µg/mL) | Replicate 5 (µg/mL) | Mean (µg/mL) | Standard Deviation | Accuracy (%) |
| Lab A | 24.85 | 25.10 | 24.92 | 25.05 | 24.88 | 24.96 | 0.10 | 99.84 |
| Lab B | 25.50 | 25.65 | 25.42 | 25.58 | 25.61 | 25.55 | 0.09 | 102.20 |
| Lab C | 24.20 | 24.55 | 23.98 | 24.32 | 24.15 | 24.24 | 0.22 | 96.96 |
Experimental Protocols
The following is a detailed methodology provided to each participating laboratory for the analysis of this compound.
Sample Preparation:
A standardized sample of a complex hydrocarbon mixture containing a certified reference material of this compound at a concentration of 25.00 µg/mL was prepared by a central organizing body and distributed to each laboratory. Laboratories were instructed to perform a simple dilution with n-hexane (1:10 v/v) prior to analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
The analysis of this compound was performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][3] This technique is well-suited for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures.[1][4]
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Quantification:
Quantification was performed using an external standard calibration curve prepared from certified reference standards of this compound. The peak area of the characteristic quantifier ion for this compound was used for concentration determination.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship for evaluating laboratory performance in this inter-laboratory comparison study.
Caption: A flowchart illustrating the sequential steps of the analytical process from sample receipt to the final reporting of results.
Caption: A diagram showing the logical relationship between the individual laboratory results and the overall proficiency assessment based on key performance metrics.
References
Unveiling the Breath Biopsy: A Comparative Guide to 2,3,6-Trimethyloctane and Other Volatile Organic Compound Biomarkers
For Immediate Release
A deep dive into the volatile landscape of breath analysis reveals a complex picture where 2,3,6-trimethyloctane emerges as a noteworthy, albeit qualitatively defined, candidate for lung adenocarcinoma detection. This guide offers a comparative analysis of this compound against other potential volatile organic compound (VOC) biomarkers, presenting available quantitative data, detailed experimental protocols, and a look into their metabolic origins to aid researchers, scientists, and drug development professionals in this burgeoning field.
The non-invasive nature of breath analysis has positioned it as a promising frontier in disease diagnostics. The exhaled breath matrix is a complex mixture of hundreds of VOCs, the composition of which can be altered by pathological processes, offering a potential window into the metabolic state of an individual. Among these, this compound has been identified in at least one study as a potential biomarker for lung adenocarcinoma.[1] This guide provides a comparative overview of this compound and other VOCs that have been investigated as potential breath biomarkers for cancer and other diseases.
Quantitative Comparison of Breath Biomarkers
Direct quantitative data for this compound, including its concentration in the breath of lung cancer patients versus healthy controls and its diagnostic sensitivity and specificity, are not extensively detailed in the currently available literature. However, one study by Wang et al. (2012) did identify this compound as part of a panel of VOCs associated with lung adenocarcinoma.[1] The same study also identified other long-chain alkanes and ketones such as 2-methyldodecane, 2-tridecanone, nonadecane, and eicosane (B133393) in connection with this cancer subtype.[1]
In contrast, more quantitative data is available for other VOCs, allowing for a more direct comparison of their potential as biomarkers. The following table summarizes available data for a selection of these compounds.
| Biomarker | Associated Condition(s) | Concentration in Patients (ppb) | Concentration in Healthy Controls (ppb) | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| This compound | Lung Adenocarcinoma[1] | Not specified | Not specified | Not specified | Not specified | Not specified |
| 1-Butanol | Lung Cancer[2] | Significantly higher than controls | Not specified | Not specified | Not specified | Not specified |
| 3-Hydroxy-2-butanone | Lung Cancer[2] | Significantly higher than controls | Not specified | Not specified | Not specified | Not specified |
| A panel of 16 VOCs | Lung Cancer | Elevated peak intensity | Lower peak intensity | 89.2 | 89.1 | 0.952 |
| A panel of 23 VOCs | Lung Cancer | Not specified | Not specified | 96.47 | 97.47 | >0.60 for individual VOCs |
| Carbonyl Compounds (panel) | Lung Cancer | Significantly higher than controls | Not specified | Not specified | Not specified | Not specified |
It is important to note that many studies on breath biomarkers for lung cancer have demonstrated high sensitivity and specificity, often using a panel of multiple VOCs rather than a single compound.[3][4][5] For instance, one study reported that a model based on 16 VOCs could diagnose lung cancer with 89.2% sensitivity and 89.1% specificity.[5] Another study utilizing a panel of 23 VOCs achieved a sensitivity of 96.47% and a specificity of 97.47%.[3]
Experimental Protocols: A Generalized Approach
The gold standard for the analysis of VOCs in exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS).[6] While specific parameters may vary between studies, a general experimental protocol can be outlined as follows:
Breath Sample Collection
-
Subject Preparation: Subjects are typically required to fast for a specified period (e.g., 8-12 hours) to minimize the influence of dietary VOCs.
-
Environmental Control: Breath collection is conducted in a controlled environment with filtered air to reduce background contamination.
-
Sample Collection: Subjects exhale into an inert collection bag (e.g., Tedlar® bag) or a specialized collection device. The collection may target the end-tidal breath, which is rich in alveolar air and more representative of systemic VOC levels.
Sample Pre-concentration and Analysis
-
Pre-concentration: Due to the low concentrations of many VOCs in breath, a pre-concentration step is often necessary. This is commonly achieved using solid-phase microextraction (SPME) or thermal desorption tubes.
-
Gas Chromatography (GC): The concentrated VOCs are then introduced into a GC system. The GC column separates the different compounds in the mixture based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.
Metabolic Origins and Signaling Pathways
The metabolic origin of many breath VOCs is a complex area of ongoing research. The source can be either endogenous (produced within the body) or exogenous (originating from external sources like diet, medication, or environmental exposure).[7][8][9]
For long-chain branched alkanes like this compound, their origin is not definitively established. Some research suggests that such compounds found on the skin surface are primarily from environmental contamination with petroleum products, rather than being synthesized by the human body.[10] It is plausible that inhaled exogenous alkanes could be detected in exhaled breath.
In the context of cancer, altered metabolic pathways are a hallmark of the disease. For instance, increased oxidative stress, a common feature of cancer, can lead to the peroxidation of lipids, producing a variety of VOCs, including aldehydes and hydrocarbons.[11]
Conclusion
This compound, along with a panel of other long-chain alkanes and ketones, has been identified as a potential breath biomarker for lung adenocarcinoma. However, the lack of robust quantitative data for this specific compound underscores the need for further validation studies. In contrast, panels of other VOCs have shown high sensitivity and specificity in detecting lung cancer. The standardized application of advanced analytical techniques like GC-MS is crucial for generating reliable and comparable data in this field. Future research should focus on the quantitative analysis of promising biomarker candidates like this compound and elucidating their precise metabolic origins to advance the clinical utility of breath analysis in cancer diagnostics and drug development.
References
- 1. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VOC biomarkers identification and predictive model construction for lung cancer based on exhaled breath analysis: research protocol for an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analysis of volatile organic compounds biomarkers for lung cancer in exhaled breath, tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exhaled breath analysis using GC-MS and an electronic nose for lung cancer diagnostics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical breath analysis: discriminating between human endogenous compounds and exogenous (environmental) chemical confounders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of human breath samples of lung cancer patients and healthy controls with solid-phase microextraction (SPME) and flow-modulated comprehensive two-dimensional gas chromatography (GC × GC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Breath analysis for early detection of lung cancer. | Semantic Scholar [semanticscholar.org]
Navigating the Maze: A Comparative Guide to the Structural Elucidation of Unknown Branched Alkanes
For researchers, scientists, and drug development professionals, the precise structural identification of unknown branched alkanes is a critical step in various analytical workflows. This guide provides an objective comparison of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC)—supported by experimental data to aid in the selection of the most appropriate methodology.
The seemingly simple structures of branched alkanes can present significant analytical challenges due to the large number of potential isomers with very similar physicochemical properties. A multi-faceted approach, often combining separation with spectroscopic techniques, is typically required for unambiguous identification. This guide delves into the performance of these key analytical tools, offering a clear comparison of their capabilities and limitations.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for the structural elucidation of branched alkanes hinges on a variety of factors, including the complexity of the sample, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of NMR, MS, and GC.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Gas Chromatography (GC) |
| Primary Information | Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Separation of isomers, retention time data |
| Strengths | Unambiguous structure determination, non-destructive | High sensitivity, molecular formula determination (HRMS) | Excellent separation of volatile isomers |
| Weaknesses | Lower sensitivity, complex spectra for mixtures | Isomer differentiation can be difficult, fragmentation can be ambiguous | Identification based on retention time alone is not definitive |
| Typical Sample Amount | mg to µg | ng to fg | µg to pg |
| Limit of Detection (LOD) | ~µg/mL range | pg to fg range | pg range |
| Resolution | High for resolving subtle structural differences | High mass resolution for accurate mass determination | High chromatographic resolution for separating isomers |
In-Depth Technique Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules, including branched alkanes. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
For branched alkanes, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is often employed. ¹H NMR provides information about the types of protons present (e.g., methyl, methylene, methine), while ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments, such as Correlation Spectroscopy (COSY), are invaluable for establishing proton-proton coupling networks, allowing for the tracing of the carbon skeleton.
Key Advantages:
-
Provides unambiguous structural information.
-
Non-destructive technique, allowing for sample recovery.
-
Can differentiate between isomers with subtle structural differences.
Limitations:
-
Relatively low sensitivity compared to MS.
-
Spectra of complex mixtures can be difficult to interpret due to signal overlap.
Mass Spectrometry (MS): The Sensitivity Champion
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for the identification of components in a mixture.
For branched alkanes, electron ionization (EI) is a common ionization technique. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern of a branched alkane is distinct from that of its linear isomer. Cleavage is favored at the branching point, leading to the formation of more stable secondary or tertiary carbocations. This results in a characteristic fragmentation pattern that can be used for identification. However, different isomers can sometimes produce very similar mass spectra, making definitive identification challenging based on MS data alone.
Key Advantages:
-
Exceptional sensitivity, capable of detecting trace amounts of analytes.
-
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.
-
Provides molecular weight information.
Limitations:
-
Differentiation of isomers can be challenging.
-
The molecular ion peak may be weak or absent in highly branched alkanes.
Gas Chromatography (GC): The Separation Specialist
Gas chromatography is a premier separation technique for volatile and semi-volatile compounds. In the context of branched alkane analysis, GC is indispensable for separating complex mixtures of isomers prior to their detection by a mass spectrometer or other detectors. The retention time of a compound—the time it takes to travel through the chromatographic column—is a characteristic property that can be used for tentative identification by comparing it to known standards.
The choice of the GC column, particularly its stationary phase and length, is critical for achieving optimal separation of branched alkane isomers.
Key Advantages:
-
Excellent resolving power for separating complex mixtures of isomers.
-
Quantitative analysis is highly reproducible.
-
Well-established and robust technique.
Limitations:
-
Identification based solely on retention time is not conclusive.
-
Limited to thermally stable and volatile compounds.
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Sample Dissolution: Dissolve the unknown alkane sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1-10 µg/mL.
-
Internal Standard: Add an internal standard (e.g., a deuterated alkane) to the sample solution for quantitative analysis.
-
Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
-
Vial Transfer: Transfer the filtered solution to a GC vial for analysis.
GC-MS Operating Conditions (Example)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Sample Preparation for NMR Analysis
-
Sample Dissolution: Dissolve approximately 5-10 mg of the unknown alkane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Experimental Parameters (Example for 2D ¹H-¹H COSY)
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
-
Pulse Program: cosygpqf
-
Number of Scans: 8-16
-
Number of Increments: 256-512 in the indirect dimension (t₁)
-
Spectral Width: 10-12 ppm in both dimensions
-
Data Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Visualizing the Analytical Workflow
The process of elucidating the structure of an unknown branched alkane can be visualized as a logical workflow. The choice of the initial analytical technique and subsequent steps depends on the nature of the sample and the information required.
Caption: Workflow for the structural elucidation of unknown branched alkanes.
This workflow illustrates that GC-MS is often the first step for complex mixtures to separate isomers, while 1D NMR provides initial structural information. For unambiguous structure determination, 2D NMR techniques are crucial to establish the precise connectivity of the atoms.
Logical Pathway for Technique Selection
The decision-making process for selecting the appropriate analytical technique can be represented as a logical pathway.
Caption: Decision pathway for selecting analytical techniques.
This diagram highlights that for mixtures, GC-MS is the logical starting point, followed by NMR for detailed structural analysis. For pure compounds, NMR can be the primary technique. The necessity for 2D NMR is determined by the complexity of the structure and the need for definitive connectivity information.
By understanding the strengths and limitations of each technique and following a logical analytical workflow, researchers can confidently and efficiently elucidate the structures of unknown branched alkanes, a crucial step in advancing scientific discovery and product development.
Comparative Stability of Volatile Organic Compound Biomarkers: A Guide for Researchers
An objective comparison of the performance and stability of volatile organic compound (VOC) biomarkers under various storage conditions, supported by experimental data.
Volatile organic compounds (VOCs) present in biological matrices such as breath, urine, and blood are gaining prominence as non-invasive biomarkers for disease diagnosis and monitoring.[1][2] The stability of these biomarkers during sample collection, storage, and analysis is critical for obtaining reliable and reproducible results.[3] This guide provides a comparative analysis of the stability of various VOC biomarkers based on published experimental data, offering insights into optimal storage conditions and methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Stability of VOCs
The stability of VOC biomarkers is significantly influenced by the biological matrix, storage temperature, storage duration, and the number of freeze-thaw cycles. The following tables summarize quantitative data on the stability of VOCs under different conditions.
Table 1: Stability of VOC Metabolites in Urine
| VOC Metabolite | Storage Temperature | Storage Duration | Analyte Loss/Change | Reference |
| CEMA, SBMA, GAMA, DHBMA, AMCC, TCVMA, HPMMA | Room Temperature (22°C) | 240 days | Rapid loss; 8-10 VOCMs lost completely | [4][5] |
| CEMA, SBMA, GAMA, DHBMA, AMCC, TCVMA, HPMMA | 4°C | 240 days | Slower loss than RT; 2-5 VOCMs lost completely | [4][5] |
| CEMA, SBMA, GAMA, DHBMA, AMCC, TCVMA, HPMMA | -20°C | 240 days | Slower loss than RT; 1-7 VOCMs lost completely | [4][5] |
| ΣVOCM (Sum of VOC Metabolites) | 4°C (with 18 freeze-thaw cycles) | 240 days | 50-62% loss of baseline concentrations | [4] |
| ΣVOCM (Sum of VOC Metabolites) | -20°C (with 18 freeze-thaw cycles) | 240 days | 60-86% loss of baseline concentrations | [4] |
| Phthalate metabolites and BPA | Room Temperature (20°C) | 4 weeks | 15% to 44% decrease in concentrations | [4] |
Table 2: Stability of VOCs in Exhaled Breath Samples
| VOCs (Standard Mixture of 42) | Storage Condition | Storage Duration | Stability (No Statistical Change) | Reference |
| Alkanes, aromatics, ketones, etc. | Room Temperature (~21°C) on sorbent tubes | 60 days | 86% (36/42) of VOCs were stable | [6] |
| Alkanes, aromatics, ketones, etc. | 4°C on sorbent tubes | 60 days | 93% (39/42) of VOCs were stable | [6] |
| Alkanes, aromatics, ketones, etc. | -80°C on sorbent tubes | 60 days | 98% (41/42) of VOCs were stable | [6] |
| Alkanes, aromatics, ketones, etc. | In methanol (B129727) at -20°C | 60 days | 64% (27/42) of VOCs showed decreased concentrations | [6] |
| General VOC profile | Tedlar bags | 6 hours | Tedlar-SPME method is effective within this window | [7] |
| General VOC profile | Tedlar bags with cryotransfer | Long-term | Allows for long-term storage at -80°C | [7][8] |
Table 3: Stability of VOCs in Blood Samples
| Sample Condition | Storage Condition | Observation | Reference |
| Degraded blood | Room temperature or refrigerated | VOC profile becomes more complex over time | [9][10] |
| Fresh vs. Degraded Blood | Room temperature, refrigerated, and freezer | Distinctive VOC patterns; freezing produces a complex profile | [9][10] |
| General Analytes | -70°C with temperature fluctuations | Some analytes are influenced by storage, but fluctuations (-75°C to -65°C) did not add significant variability compared to constant low temperature. | [11][12] |
Experimental Protocols
Accurate assessment of VOC biomarker stability relies on robust and well-documented experimental protocols. Below are summaries of methodologies cited in the supporting literature.
Protocol 1: Analysis of VOC Metabolites in Urine
-
Sample Collection and Storage : Spot urine samples were collected from volunteers. Aliquots were stored at room temperature (22°C), 4°C, and -20°C for up to 240 days. Samples stored at 4°C and -20°C underwent 18 freeze-thaw cycles.[4][5]
-
Sample Preparation : An aliquot of urine was drawn at weekly to monthly intervals.[4]
-
Analytical Method : The concentrations of 38 VOC metabolites were measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The mobile phases were 0.1% acetic acid in methanol and 0.1% acetic acid in water with a gradient flow.[4]
Protocol 2: Analysis of VOCs in Exhaled Breath
-
Sample Collection : Exhaled breath samples are collected in sorbent tubes.[6] For other methods, breath can be collected in Tedlar bags.[7]
-
Storage : Sorbent tubes were stored at room temperature (~21°C), 4°C, and -80°C for up to 60 days.[6]
-
Analytical Method : Samples were analyzed using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).[6] For samples collected in Tedlar bags, analysis can be performed using solid-phase microextraction (SPME) coupled with GC-MS.[7]
Protocol 3: Analysis of VOCs in Blood
-
Sample Collection and Storage : Human blood samples were stored at room temperature, refrigerated, or frozen.[9][10]
-
Analytical Method : The VOC profiles were analyzed using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[9][10]
Visualizations: Workflows and Pathways
Experimental Workflow for Urine VOC Metabolite Stability Study
Caption: Workflow for assessing VOC metabolite stability in urine.
Generalized Signaling Pathway for VOC Production in Cancer
Caption: VOC biomarker production in cancer.
References
- 1. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches - Nanoscale (RSC Publishing) DOI:10.1039/D5NR01714A [pubs.rsc.org]
- 2. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 3. High-quality identification of volatile organic compounds (VOCs) originating from breath - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Effect of age and storage conditions on the volatile organic compound profile of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of storage temperature fluctuations on the stability of biochemical analytes in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 2,3,6-Trimethyloctane
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 2,3,6-trimethyloctane is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, complete with experimental protocols and data presentation to inform methodology selection.
The structural complexity of this compound, a branched alkane with multiple chiral centers, presents a significant analytical challenge. Its isomers, including constitutional isomers and stereoisomers (enantiomers and diastereomers), often possess nearly identical physical and chemical properties, making their separation and quantification a complex task. This guide explores the application of Gas Chromatography (GC), Chiral Gas Chromatography, and Supercritical Fluid Chromatography (SFC) for the comprehensive isomeric purity analysis of this compound.
At a Glance: Comparison of Analytical Techniques
| Feature | Gas Chromatography (GC-FID) | Chiral Gas Chromatography (Chiral GC) | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Separation of constitutional isomers of volatile compounds. | Separation of enantiomers and diastereomers. | Separation of chiral and achiral compounds; "green" alternative. | Generally less suitable for non-polar, volatile alkanes. |
| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity. | Enantioselective interactions with a chiral stationary phase. | Partitioning between a supercritical fluid mobile phase (e.g., CO2) and a stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | Non-polar (e.g., polydimethylsiloxane) for alkane analysis. | Cyclodextrin derivatives or other chiral selectors. | Chiral or achiral packed columns. | Reversed-phase (e.g., C18) or normal-phase (e.g., silica). |
| Resolution of Isomers | Good for constitutional isomers with different boiling points. | Excellent for enantiomers and diastereomers. | Can provide excellent resolution for both constitutional and stereoisomers. | Limited for non-polar alkane isomers. |
| Analysis Time | Typically fast. | Can be longer due to complex interactions. | Generally faster than HPLC and sometimes faster than GC.[1] | Can be variable. |
| Solvent Consumption | Carrier gas (e.g., He, H2, N2); minimal solvent for sample preparation. | Carrier gas; minimal solvent for sample preparation. | Primarily CO2 with small amounts of organic co-solvents; low organic solvent consumption.[2] | Significant consumption of organic solvents. |
| Sample Derivatization | Not typically required for alkanes. | Not typically required. | Not typically required. | May be necessary to introduce a chromophore for UV detection. |
Deep Dive: Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) for Constitutional Isomer Purity
This method is effective for separating constitutional isomers of this compound from other C11 alkanes based on differences in their boiling points and molecular shapes.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is recommended. Typical dimensions are 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold: Maintain at 200 °C for 10 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Data Analysis: The relative abundance of each isomer is determined by the area of its corresponding peak in the chromatogram. Generally, for a given carbon number, more branched isomers will have shorter retention times on non-polar columns.
Chiral Gas Chromatography for Enantiomeric Purity
Due to the presence of chiral centers at the C-3 and C-6 positions, this compound can exist as multiple stereoisomers. Chiral GC is the premier technique for their separation and quantification.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with an FID or Mass Spectrometer (MS) detector.
-
Column: A capillary column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those containing derivatized β- or γ-cyclodextrin, are commonly used for the enantioselective separation of hydrocarbons.
-
Carrier Gas: Helium or hydrogen.
-
Inlet and Detector Temperatures: Similar to standard GC-FID analysis, optimized for the specific CSP's thermal stability.
-
Oven Temperature Program: A slow temperature ramp is often required to achieve baseline separation of enantiomers. Isothermal conditions at a carefully optimized temperature may also be effective.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the individual enantiomers.
Visualizing the Workflow
To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate the logical workflows.
Caption: Workflow for the isomeric purity analysis of this compound.
Selecting the Right Tool for the Job
The choice of analytical method is dictated by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound analysis.
Alternative and Emerging Techniques
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for the separation of both chiral and achiral compounds.[] It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[] The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiency compared to HPLC.[4] For chiral separations, SFC is often compatible with the same chiral stationary phases used in HPLC and can sometimes offer unique selectivity.[4] Its primary advantage is the significant reduction in the use of organic solvents, making it a more environmentally friendly or "green" analytical technique.[1]
Conclusion
The comprehensive isomeric purity analysis of this compound requires a multi-faceted approach. Gas chromatography with a non-polar column is the workhorse for resolving constitutional isomers. However, to address the critical aspect of stereoisomeric purity, chiral gas chromatography is indispensable. For laboratories seeking to minimize environmental impact and potentially increase throughput, Supercritical Fluid Chromatography presents a compelling alternative. The selection of the most appropriate technique will ultimately depend on the specific analytical goals, available instrumentation, and desired outcomes of the research or quality control process.
References
Safety Operating Guide
Proper Disposal of 2,3,6-Trimethyloctane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 2,3,6-Trimethyloctane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and should be handled with care.[1] Vapors may form explosive mixtures with air, and the substance should be kept away from heat, sparks, open flames, and hot surfaces.[1][2][3] All handling should be conducted in a well-ventilated area.[1][2] Personal Protective Equipment (PPE) is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.
-
Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator.[1][2]
Quantitative Data Summary
The following table summarizes key data for this compound and a closely related flammable liquid, providing a basis for safe handling and disposal decisions.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₄ | PubChem[4] |
| Molecular Weight | 156.31 g/mol | PubChem[4] |
| Physical State | Liquid | Assumed |
| Boiling Point | 140 - 144 °C (for 2-Methyloctane) | Sigma-Aldrich[1] |
| Density | 0.714 g/mL at 20 °C (for 2-Methyloctane) | Sigma-Aldrich[1] |
| Flash Point | Flammable Liquid, Category 3 (for 2-Methyloctane) | Sigma-Aldrich[1] |
| Primary Hazard | Flammable Liquid | Sigma-Aldrich[1] |
Operational and Disposal Plan
This plan outlines the step-by-step procedures for the safe disposal of this compound, from waste generation to final removal. This process must comply with federal regulations such as the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[5][6][7]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Any unused, expired, or contaminated this compound is considered hazardous waste due to its flammability.[7][8] This determination must be made at the point of generation.[9][10]
-
Segregation: Do not mix this compound waste with other chemical waste streams, particularly oxidizers, acids, or bases, to prevent dangerous reactions.[11][12] It should be collected as a separate flammable liquid waste.
Step 2: Waste Collection and Container Management
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[11][13] Plastic or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[10][11]
-
Container Handling: Keep the waste container tightly closed except when adding waste.[9][10] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Storage Conditions: The SAA must be in a cool, dry, and well-ventilated area, away from sources of ignition.[1][11] Ensure secondary containment, such as a spill tray, is in place.[12][13]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[8][9]
Step 4: Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel and ensure the area is well-ventilated.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[14]
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.[14]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][2][14]
-
Decontamination: Thoroughly clean the spill area. All materials used for cleanup must also be disposed of as hazardous waste.[8]
Step 5: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or needs to be removed, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9][11]
-
Documentation: Ensure all required documentation for waste pickup is completed accurately. Hazardous waste is regulated from "cradle to grave," and proper records are essential.[7][10]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[10][13] Final disposal must be carried out at an approved waste disposal plant, typically through incineration or another approved thermal destruction method.[1][2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. riccachemical.com [riccachemical.com]
- 4. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. mtu.edu [mtu.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,3,6-Trimethyloctane
Disclaimer: This document provides guidance on the safe handling of 2,3,6-Trimethyloctane based on the safety data sheet (SDS) of a structurally similar compound, isooctane, and general best practices for handling flammable aliphatic hydrocarbons. Always consult your institution's specific safety protocols and the supplier's safety data sheet for the most accurate and up-to-date information.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
I. Immediate Safety and Personal Protective Equipment (PPE)
This compound is a flammable aliphatic hydrocarbon. Based on data for the similar compound isooctane, it should be treated as a substance that can cause skin irritation and may be fatal if swallowed and enters the airways. Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes of the chemical that could cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and flame-retardant antistatic protective clothing.[2] | Prevents skin contact which can cause irritation. Flame-retardant clothing is essential due to the flammable nature of the substance. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, use a NIOSH-approved respirator. | Minimizes the inhalation of vapors, which may cause drowsiness or dizziness. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is free of ignition sources (e.g., open flames, hot plates, static electricity).
-
Assemble all necessary equipment and materials, including the required PPE, before handling the chemical.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
-
Use non-sparking tools when opening or handling containers.[3]
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.
-
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[4]
-
III. Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
Chemical Spill Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
